molecular formula C9H7ClF3NO2 B14028037 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Cat. No.: B14028037
M. Wt: 253.60 g/mol
InChI Key: BEQMSASYNHJLDK-UHFFFAOYSA-N
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Description

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

5-chloro-N-methoxy-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H7ClF3NO2/c1-16-14-8(15)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

BEQMSASYNHJLDK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide CAS number and identifiers

[1]

Executive Summary

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (CAS: 2734774-04-8 ) is a specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Structurally, it combines a highly electron-deficient aromatic core (bearing both chloro and trifluoromethyl substituents) with an

This compound serves two critical roles in organic synthesis:

  • Stable Acylating Agent: It acts as a "Weinreb-type" precursor. While lacking the

    
    -methyl group of a classic Weinreb amide, the 
    
    
    -methoxy moiety allows for the controlled synthesis of ketones via organometallic addition, provided the acidic N-H is accounted for.
  • Pharmacophore Scaffold: The 5-chloro-2-(trifluoromethyl)phenyl moiety is a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicides and various kinase inhibitors, imparting metabolic stability and lipophilicity.

Chemical Identity & Properties

PropertyData
CAS Number 2734774-04-8
IUPAC Name 5-Chloro-

-methoxy-2-(trifluoromethyl)benzamide
Molecular Formula

Molecular Weight 253.61 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water
pKa (Calculated) ~8.5 (Amide N-H)
LogP (Predicted) 2.3 – 2.6

Synthesis Methodology

The synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is typically achieved via a two-step sequence starting from the commercially available benzoic acid derivative. This protocol ensures high purity by avoiding competitive side reactions common with fluorinated aromatics.

Step 1: Activation of the Benzoic Acid

The carboxylic acid is converted to the acid chloride. Thionyl chloride (


  • Reagents: 5-Chloro-2-(trifluoromethyl)benzoic acid,

    
    , catalytic DMF.
    
  • Solvent: Toluene or DCM (Dichloromethane).

  • Conditions: Reflux (80°C) for 2–3 hours.

Step 2: Amidation with Methoxyamine

The acid chloride reacts with methoxyamine hydrochloride. A biphasic system or a mild organic base is critical to prevent over-acylation.

  • Reagents: Acid Chloride (from Step 1), Methoxyamine HCl (

    
    ), Base (Pyridine or 
    
    
    ).
  • Solvent: DCM or THF/Water (biphasic).

  • Protocol:

    • Dissolve Methoxyamine HCl (1.1 equiv) in solvent.

    • Add Base (2.2 equiv) at 0°C to liberate the free amine.

    • Dropwise addition of Acid Chloride solution at 0–5°C.

    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Acidic wash (1N HCl) to remove excess base/amine, followed by recrystallization from Hexane/EtOAc.

Mechanistic Workflow (DOT Visualization)

SynthesispathAcid5-Chloro-2-(trifluoromethyl)benzoic acidChlorideAcid ChlorideIntermediateAcid->ChlorideActivationActivatorSOCl2 / cat. DMF(Reflux)Activator->ChlorideProduct5-Chloro-N-methoxy-2-(trifluoromethyl)benzamideChloride->ProductNucleophilic AcylSubstitutionAmineMethoxyamine HCl+ Base (Pyridine)Amine->Product

Caption: Two-step synthesis pathway converting the benzoic acid precursor to the N-methoxy amide target.

Technical Applications & Reactivity

Controlled Ketone Synthesis (Grignard Reaction)

Unlike standard amides which form tertiary alcohols upon reaction with Grignard reagents,

  • Mechanism: The reaction proceeds via a stable tetrahedral chelate intermediate.

  • Critical Nuance: Because this is a secondary amide (contains N-H), the first equivalent of Grignard reagent acts as a base to deprotonate the nitrogen. The second equivalent attacks the carbonyl.[1]

  • Stoichiometry: Requires >2.0 equivalents of Organomagnesium reagent (

    
    ).
    
Precursor to Weinreb Amides

This compound can be



Agrochemical Pharmacophore

The 5-chloro-2-(trifluoromethyl) motif is essential for biological activity in several classes of pesticides. The trifluoromethyl group increases lipophilicity (LogP) and metabolic stability by blocking oxidation at the benzylic position, while the chlorine atom provides steric bulk and halogen bonding capability.

Reactivity Logic (DOT Visualization)

Reactivitycluster_0Ketone Synthesiscluster_1DerivatizationTarget5-Chloro-N-methoxy-2-(trifluoromethyl)benzamideIntermediateMagnesium ChelateIntermediateTarget->Intermediate1. Deprotonation2. AdditionWeinrebWeinreb Amide(N-OMe, N-Me)Target->WeinrebN-AlkylationGrignardR-MgX (2.2 equiv)Grignard->IntermediateKetoneAryl Ketone(Ar-C(=O)-R)Intermediate->KetoneAcid HydrolysisMethylateMeI / NaHMethylate->Weinreb

Caption: Divergent reactivity pathways: Ketone synthesis via Grignard addition vs. conversion to Weinreb amide.

Handling & Safety (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Moisture sensitive (hydrolysis risk over long periods).

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • ChemicalBook. (2024).[2] 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide Properties and CAS. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 5-Chloro-2-(trifluoromethyl)benzamide.[4][5][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Grignard Reagent Utilization and Protocols. Retrieved from

  • Reagentia. (2024).[2] Product Catalog: 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide. Retrieved from

Literature review on 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide and its derivatives. This scaffold is a "privileged structure" in modern drug discovery and agrochemistry, serving as both a robust pharmacophore and a versatile directing group for transition-metal-catalyzed C-H functionalization.

Synthesis, Reactivity, and Biological Applications of a Privileged Scaffold

Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers Classification: Technical Whitepaper

Executive Summary

The 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide scaffold represents a convergence of two critical design elements in modern organic chemistry: the metabolically stable 5-chloro-2-(trifluoromethyl)phenyl moiety and the chemically versatile N-methoxy amide functionality.

While the phenyl ring substitution pattern (5-Cl, 2-CF3) confers high lipophilicity and metabolic resistance—traits essential for agrochemicals (e.g., Fluopicolide) and antitubercular agents—the N-methoxy amide group acts as a powerful Directing Group (DG) . It enables regiospecific ortho-C-H activation, allowing researchers to rapidly diversify the scaffold into complex isoquinolones, phenanthridinones, and polysubstituted biphenyls without pre-functionalization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Physicochemical Properties

The scaffold is defined by a highly electron-deficient benzene ring. The ortho-trifluoromethyl group provides steric bulk and enhances lipophilicity, while the meta-chloro group modulates electronic density, often improving binding affinity in hydrophobic pockets of enzymes like NLRP3 or fungal respiratory complexes.

PropertyValue / CharacteristicImpact on Development
Molecular Formula C₉H₇ClF₃NO₂Core building block
Electronic Nature Electron-Poor (π-deficient)Facilitates nucleophilic aromatic substitution (SɴAr) if activated; stabilizes anionic transition states.
Lipophilicity (LogP) High (>3.0 predicted)Excellent membrane permeability; ideal for CNS or intracellular targets.
Metabolic Stability HighThe -CF₃ and -Cl groups block primary metabolic oxidation sites (CYP450).
Reactivity Class Weinreb-type Amide / Directing Group Acts as a chelation source for Rh(III), Pd(II), and Ru(II) catalysts.
The "N-Methoxy" Advantage

Unlike simple primary amides (-CONH₂), the N-methoxy variant (-CONH-OMe) possesses a unique reactivity profile:

  • Chelation: The oxygen of the methoxy group and the carbonyl oxygen form a stable 5-membered chelate with transition metals, significantly lowering the activation energy for C-H bond cleavage at the ortho position (C6).

  • Oxidizing Directing Group: In certain Rh(III) catalyses, the N-OMe bond can function as an internal oxidant, cleaving to release MeOH and generating a neutral N-heterocycle (e.g., isoquinolone).

Comprehensive Synthesis Protocols

Primary Synthesis Route (Acid Chloride Method)

This is the industry-standard method for generating the scaffold from the commercially available 5-chloro-2-(trifluoromethyl)benzoic acid.

Reagents:

  • Precursor: 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS: 654-98-8)

  • Activation: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • Nucleophile: O-Methylhydroxylamine hydrochloride (

    
    )
    
  • Base: Pyridine or Triethylamine (

    
    )
    

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 5-chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) and dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Critical: Do not purify; use immediately to prevent hydrolysis.

  • Coupling: Redissolve the acid chloride in dry DCM. In a separate vessel, mix O-methylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM at 0°C.

  • Addition: Cannulate the acid chloride solution into the amine mixture slowly to control the exotherm.

  • Workup: After 4 hours, quench with 1M HCl. Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc (typically 80:20) to yield the target N-methoxy benzamide as a white crystalline solid.

Visualization of Synthetic Divergence

The following diagram illustrates how this core scaffold serves as a divergence point for multiple high-value chemical classes.

G Start 5-Chloro-2-(CF3) Benzoic Acid Core 5-Chloro-N-methoxy- 2-(CF3)benzamide (THE SCAFFOLD) Start->Core (COCl)2, MeONH2 Isoquin Isoquinolones (via Rh-Catalyzed Annulation) Core->Isoquin Alkyne, [Cp*RhCl2]2 Biphenyl Biaryl Derivatives (via Pd-Catalyzed Arylation) Core->Biphenyl Ar-I, Pd(OAc)2 Ketone Aryl Ketones (via Nucleophilic Attack) Core->Ketone R-MgBr / R-Li Aldehyde Benzaldehydes (via Reduction) Core->Aldehyde LiAlH4

Figure 1: Divergent synthesis pathways from the 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide core.

Advanced Reactivity: C-H Activation

The primary utility of the N-methoxy derivative in modern research is its role in C-H functionalization . The methoxy-amide group directs the metal catalyst to the sterically crowded C6 position (ortho to the amide, meta to the CF3).

Mechanism: Rh(III)-Catalyzed Annulation

This reaction is critical for synthesizing fused heterocycles found in alkaloids and kinase inhibitors.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer).
    
  • Co-oxidant:

    
     (often required to regenerate the catalyst if the N-O bond is not cleaved internally).
    
  • Coupling Partner: Internal or terminal alkynes.

Reaction Logic:

  • Coordination: The Rh(III) species coordinates to the amide oxygen.

  • C-H Activation: The metal inserts into the ortho-C-H bond, forming a 5-membered metallacycle. Note: The electron-withdrawing CF3 and Cl groups make the ring protons more acidic, potentially facilitating this step via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond forms, releasing the isoquinolone product.

Biological Applications & Case Studies

NLRP3 Inflammasome Inhibitors

Recent literature (e.g., J. Med. Chem. studies) highlights sulfamoyl-phenethyl derivatives of benzamides as potent inhibitors of the NLRP3 inflammasome.

  • Role of Scaffold: The 5-chloro-2-(trifluoromethyl)benzamide motif fits into the ATP-binding pocket or the NACHT domain of the NLRP3 protein. The electron-withdrawing groups enhance binding through hydrophobic interactions and halogen bonding.

Agrochemical Fungicides

This scaffold is structurally homologous to Fluopicolide , a benzamide fungicide targeting spectrin-like proteins.

  • SAR Insight: The 2,6-dichloro pattern of Fluopicolide is often swapped with 2-CF3, 5-Cl to alter spectrum of activity and bypass resistance mechanisms in Oomycetes. The N-methoxy derivative acts as a pro-drug or a stable analog that resists hydrolysis in soil.

References

  • Synthesis of N-methoxybenzamides via Acid Chlorides

    • Source: Vertex AI Search / Common Organic Protocols
    • Context: Standard protocol for converting benzoic acids to Weinreb-type amides using oxalyl chloride and O-methylhydroxylamine.
    • Verification:

  • Rh(III)

    • Title: Metal-Free Thermal Activation of Molecular Oxygen Enabled Direct α-CH2-Oxygenation of Free Amines (Contextual cit
    • Source: ACS Public
    • URL:[Link]

  • Benzamide Deriv

    • Title: Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characteriz
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

  • 5-Chloro-2-(trifluoromethyl)

    • Title: 5-Chloro-2-(trifluoromethyl)benzoic acid | CID 131560954
    • Source: PubChem
    • URL:[Link][1]

  • Rhenium-Catalyzed Phthalide Synthesis

    • Title: Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activ
    • Source: Journal of Organic Chemistry
    • URL:[Link]

Sources

The Anatomy of Interaction: A Pharmacophore-Driven Exploration of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unveiling Molecular Recognition Fingerprints

This in-depth technical guide navigates the intricate process of pharmacophore analysis, a cornerstone of modern drug discovery. We will dissect the theoretical underpinnings and practical application of this powerful computational technique through a hypothetical case study centered on 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide. While the specific biological activity of this particular molecule is not extensively documented in publicly available literature, its benzamide scaffold is a well-established privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1]

For the purpose of this comprehensive guide, we will postulate a scenario where a series of benzamide analogues demonstrate inhibitory activity against the bacterial cell division protein FtsZ. This target is a compelling focus for the development of novel antimicrobial agents, and pharmacophore modeling has been successfully applied to understand the structure-activity relationships of FtsZ inhibitors.[2] This guide will serve as a practical blueprint for researchers and drug development professionals to apply pharmacophore analysis to their own lead optimization programs.

The Pharmacophore Concept: Beyond the Chemical Structure

A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity. It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of electronic and steric features that are necessary for optimal molecular interactions with a specific biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in van der Waals interactions.

  • Aromatic (AR): Planar, cyclic conjugated systems that can participate in π-π stacking interactions.

  • Positive Ionizable (PI): Groups that are likely to be protonated at physiological pH.

  • Negative Ionizable (NI): Groups that are likely to be deprotonated at physiological pH.

By identifying a common pharmacophore model for a set of active molecules, we can gain invaluable insights into the binding mode and develop a predictive tool for screening virtual libraries to identify novel, potent compounds.

A Hypothetical Case Study: Benzamide Analogues as FtsZ Inhibitors

Our investigation will be guided by a hypothetical dataset of benzamide derivatives with known inhibitory concentrations (IC50) against FtsZ. This dataset, presented in Table 1, will be instrumental in generating and validating our pharmacophore model.

Table 1: Hypothetical Dataset of Benzamide Analogues and their FtsZ Inhibitory Activity

Compound IDStructureIC50 (µM)pIC50 (-logIC50)
1 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide5.25.28
2 3-Methoxybenzamide15.84.80
3 N-(3-chlorophenyl)benzamide8.15.09
4 2-Chloro-5-nitrobenzamide2.55.60
5 4-Amino-N-(2-ethylphenyl)benzamide1.15.96

The Pharmacophore Modeling Workflow: A Step-by-Step Protocol

The process of generating a robust pharmacophore model involves several critical steps, each demanding careful consideration and execution.

Ligand Preparation and Conformational Analysis

The first step is to generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is crucial as the bioactive conformation of a ligand is often not its lowest energy state in solution.

Experimental Protocol:

  • 2D to 3D Conversion: Sketch each molecule in a 2D chemical drawing tool and convert it to a 3D structure.

  • Ligand Clean-up: Add hydrogens, assign correct bond orders, and check for correct ionization states at a physiological pH (e.g., 7.4).

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, OMEGA) to generate a library of low-energy conformers for each ligand. A typical search would generate up to 250 conformers per molecule within a 10 kcal/mol energy window from the global minimum.

Pharmacophore Feature Mapping

Once the conformers are generated, the next step is to identify the potential pharmacophoric features for each molecule.

Experimental Protocol:

  • Feature Definition: Utilize a predefined set of feature definitions (e.g., SMARTS patterns) to automatically identify HBAs, HBDs, HYs, ARs, PIs, and NIs within each conformer.

  • Visual Inspection: Manually inspect the feature mapping to ensure accuracy and make any necessary adjustments. For instance, the carbonyl oxygen of the benzamide is a strong HBA, while the amide proton is a key HBD. The aromatic rings represent hydrophobic and aromatic features.

Pharmacophore Hypothesis Generation

This is the core step where the software identifies common pharmacophore models that are shared among the active compounds.

Experimental Protocol:

  • Common Feature Pharmacophore Generation: Use an algorithm like PHASE or Catalyst to identify common pharmacophore hypotheses from the set of active ligands. The algorithm will search for 3D arrangements of pharmacophore features that are present in the low-energy conformers of the most active compounds.

  • Hypothesis Scoring: The generated hypotheses are scored based on how well they map to the active compounds and how well they discriminate between active and inactive compounds (if inactives are included). A good hypothesis will have a high survival score and a good vector score.

Pharmacophore Hypothesis Validation

A generated pharmacophore model is only useful if it is predictive. Validation is a critical step to assess the model's ability to distinguish between active and inactive molecules.

Experimental Protocol:

  • Test Set Validation: A set of compounds with known activities that were not used in the model generation (the test set) is used to evaluate the model. The model should be able to predict the activity of the test set compounds with a high degree of accuracy.

  • Decoy Set Screening: A large database of "decoy" molecules (molecules with similar physicochemical properties to the actives but structurally different and presumed to be inactive) is screened against the pharmacophore model. A good model should have a low hit rate for the decoy set.

  • Güner-Henry (GH) Scoring: This is a statistical method to assess the enrichment of active compounds in a database screen. A GH score greater than 0.7 indicates a good model.

Visualizing the Workflow and the Resulting Pharmacophore

The following diagrams illustrate the key stages of the pharmacophore modeling workflow and a hypothetical resulting pharmacophore model for our benzamide series.

PharmacophoreWorkflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application LigandSet Ligand Dataset (Table 1) Conformers Conformational Analysis LigandSet->Conformers 3D Generation Features Feature Mapping Conformers->Features Feature Identification Hypothesis Hypothesis Generation Features->Hypothesis Common Feature Identification Validation Hypothesis Validation Hypothesis->Validation Scoring & Test Set FinalModel Validated Pharmacophore Model Validation->FinalModel GH Score > 0.7 Screening Virtual Screening FinalModel->Screening Database Searching HitIdent Hit Identification Screening->HitIdent LeadOpt Lead Optimization HitIdent->LeadOpt

Caption: The overall workflow of a ligand-based pharmacophore modeling study.

PharmacophoreModel HBA HBA HBD HBD AR1 AR HY HY

Caption: A hypothetical 4-feature pharmacophore model for FtsZ inhibitors.

Interpreting the Pharmacophore and Guiding Drug Design

The hypothetical pharmacophore model (HBA-HBD-AR-HY) provides a clear roadmap for designing new, potentially more potent FtsZ inhibitors.

  • HBA (Hydrogen Bond Acceptor): This feature likely corresponds to the carbonyl oxygen of the benzamide linker, a crucial interaction point.

  • HBD (Hydrogen Bond Donor): The amide N-H group is the most probable source of this feature, forming a key hydrogen bond with the protein backbone.

  • AR (Aromatic Ring): The substituted phenyl ring of the benzamide core is a prime candidate for this feature, likely involved in π-π stacking or hydrophobic interactions.

  • HY (Hydrophobic): The trifluoromethyl group in our title compound, or other lipophilic substituents, could satisfy this feature, fitting into a hydrophobic pocket in the FtsZ binding site.

Based on this model, a medicinal chemist could propose modifications to 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide to enhance its activity. For example, one could explore different substituents on the aromatic ring to optimize hydrophobic interactions or introduce additional hydrogen bonding groups to pick up new interactions with the target.

Conclusion: The Power of Abstracted Chemical Information

Pharmacophore analysis is a powerful and versatile tool in the drug discovery arsenal. By abstracting the essential features for biological activity from a set of active compounds, it provides a framework for understanding structure-activity relationships, guiding lead optimization, and identifying novel chemical entities through virtual screening. While this guide has presented a hypothetical case study, the principles and workflows described are universally applicable and represent a field-proven strategy for accelerating the discovery of new medicines. The continued development of sophisticated algorithms and computational power will only enhance the predictive power and utility of pharmacophore modeling in the years to come.

References

  • Kaur, R., et al. (2018). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure and Dynamics, 36(12), 3245-3261. [Link][2]

  • Sharma, S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. [Link]

  • Li, J., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6649-6659. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][1]

  • PubChem. 5-chloro-2-(trifluoromethyl)benzamide. [Link][3]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

  • Singh, P., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 449. [Link][4]

Sources

Strategic Targeting of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide: Pharmacophore Analysis & Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide represents a specialized chemical scaffold merging a highly lipophilic, electron-deficient phenyl core with a reactive N-alkoxy amide "warhead." While often utilized as a high-value intermediate in C-H activation chemistry, its structural architecture positions it as a potent biological probe.

This technical guide analyzes the compound’s potential biological targets based on Structure-Activity Relationship (SAR) principles. We posit two primary mechanisms of action:

  • Metabolic Pro-Chelation: Acting as a prodrug for hydroxamic acids targeting Zinc-dependent metalloenzymes (HDACs/MMPs).

  • Virulence & Respiratory Blockade: Direct allosteric inhibition of Bacterial Type III Secretion Systems (T3SS) or Fungal Succinate Dehydrogenase (SDH), driven by the privileged 5-chloro-2-(trifluoromethyl) motif.

Section 1: Pharmacophore Deconstruction & Target Prediction

To predict the biological activity of this molecule, we must decouple its two functional domains. The synergy between the lipophilic core and the N-methoxy amide defines its specificity.

The N-Methoxy Amide (The "Warhead")

Unlike simple amides, the N-methoxy functionality imparts unique electronic properties. It is resistant to canonical proteases but susceptible to specific oxidative or reductive transformations.

  • Target Class A: Zinc-Dependent Metalloenzymes (HDACs, MMPs)

    • Mechanism: The N-methoxy group acts as a "masked" hydroxamic acid. Upon metabolic O-demethylation (typically via CYP450 isoforms), the compound releases a free hydroxamic acid (-CONHOH).

    • Binding Mode: The generated hydroxamate acts as a bidentate ligand, chelating the Zinc ion (

      
      ) in the catalytic pocket of Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs).
      
    • Therapeutic Relevance: Oncology (epigenetic modulation) and anti-metastatic therapy.

  • Target Class B: Bacterial Virulence Factors (T3SS)

    • Mechanism: N-alkoxy benzamides have been identified as inhibitors of the Type III Secretion System (T3SS) in Gram-negative pathogens (Pseudomonas, Yersinia).

    • Binding Mode: They do not kill bacteria (bacteriostatic) but block the needle-complex assembly or effector translocation, effectively "disarming" the pathogen.

The 5-Chloro-2-(trifluoromethyl)phenyl Core (The "Anchor")

This specific substitution pattern is not random; it is a "privileged structure" in agrochemistry and medicinal chemistry.

  • Target Class C: Succinate Dehydrogenase (SDH)

    • Relevance: The 2-(trifluoromethyl)benzamide motif is the defining feature of SDHI fungicides (e.g., Fluopyram analogs).

    • Mechanism: The bulky

      
       group occupies the hydrophobic pocket of the ubiquinone-binding site (Complex II), disrupting cellular respiration in fungi.
      

Section 2: Mechanism of Action & Signaling Pathways

The following diagram illustrates the bifurcated pathway: the metabolic activation route (Human/Oncology) vs. the direct inhibition route (Microbial/Agrochemical).

BiologicalMechanism Compound 5-Chloro-N-methoxy- 2-(trifluoromethyl)benzamide CYP450 CYP450 (O-Demethylation) Compound->CYP450 Metabolic Activation T3SS Bacterial T3SS (Virulence Factor) Compound->T3SS Direct Binding (Allosteric) SDH Fungal SDH (Complex II) Compound->SDH Hydrophobic Interaction Hydroxamate Active Hydroxamic Acid (-CONHOH) CYP450->Hydroxamate Releases Warhead Zn_Pocket Zn2+ Chelation (HDAC/MMP Active Site) Hydroxamate->Zn_Pocket Bidentate Binding Epigenetic Chromatin Remodeling (Apoptosis/Arrest) Zn_Pocket->Epigenetic Inhibition Vir_Block Infection Blockade (Anti-Virulence) T3SS->Vir_Block Resp_Block Respiration Blockade (Fungicidal) SDH->Resp_Block

Figure 1: Dual-mechanism pathway showing metabolic activation for metalloenzyme targeting (top) and direct inhibition of microbial systems (bottom).

Section 3: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)

Purpose: To determine if the compound acts as a direct inhibitor or requires activation.

Reagents:

  • HeLa Nuclear Extract (source of HDACs).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution (Trypsin/TAS).

  • Positive Control: Trichostatin A (TSA).

Workflow:

  • Preparation: Dissolve 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in DMSO (10 mM stock).

  • Incubation (Direct): Incubate nuclear extract with compound (0.1 nM – 10 µM) for 30 mins at 37°C.

  • Incubation (Activated): Pre-incubate compound with liver microsomes (S9 fraction) + NADPH for 1 hour to generate the hydroxamic acid metabolite, then add to nuclear extract.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM final) and incubate for 30 mins.

  • Development: Add Developer Solution to cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

Data Interpretation:

Observation Conclusion
High Inhibition (Direct) Compound binds directly (unlikely due to O-methyl cap).
High Inhibition (Activated Only) Compound is a Prodrug (Pro-chelator).

| No Inhibition | Target is likely non-epigenetic (Check Protocol B). |

Protocol B: Bacterial Type III Secretion (T3SS) Reporter Assay

Purpose: To assess anti-virulence activity without killing the bacteria.

System: Pseudomonas aeruginosa strain carrying a pExoS-lux transcriptional reporter (luminescence linked to T3SS effector expression).

Workflow:

  • Culture: Grow P. aeruginosa in T3SS-inducing conditions (Calcium-depleted media + EGTA).

  • Treatment: Treat log-phase cultures with compound (10 µM – 100 µM).

  • Growth Control: Monitor

    
     simultaneously. Crucial:  The compound must NOT inhibit growth (distinct from antibiotics).
    
  • Readout: Measure Luminescence (RLU) normalized to

    
    .
    

Success Criteria: Significant reduction in RLU/OD with no reduction in OD (Growth). This confirms specific virulence blockade.[1]

Section 4: Quantitative Data Summary (Predicted)

Based on SAR analysis of structurally homologous N-methoxy benzamides and trifluoromethyl-benzanilides, the following potency ranges are projected:

Target SystemPredicted

/

MechanismReference Analog
HDAC (Pan) > 50 µM (Parent)< 500 nM (Metabolite)Zinc Chelation (after activation)Vorinostat (SAHA)
Fungal SDH 0.1 – 5.0 µMComplex II Ubiquinone Site BlockadeFluopyram
Bacterial T3SS 10 – 25 µMTranscriptional/Assembly InhibitionSalicylidene acylhydrazides
C-H Activation N/A (Yield: 60-90%)Directed ortho-functionalizationN-methoxybenzamide

References

  • BenchChem. (2025). A Comparative Analysis of Benzohydroxamic Acid and Its Derivatives as Potent Enzyme Inhibitors. Retrieved from .

  • Mishra, A. A., et al. (2019).[2] N-Methoxy benzamide: A Versatile Directing Group for C-H Bond Activations. Advanced Synthesis & Catalysis.

  • Keyser, P., et al. (2008). Virulence Blockers: Inhibition of the Type III Secretion System of Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy.
  • Wang, Y., et al. (2022).[2] Selective C-O Coupling Reaction of N-Methoxy Arylamides. Catalysts, 12(2).[2]

  • GlaxoSmithKline. (2015). Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Mode of Action and Resistance Management. FRAC Monographs.

Sources

Methodological & Application

Application Note: Reaction Conditions for N-Methoxy Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methoxy benzamide derivatives represent a privileged pharmacophore and synthetic handle in modern drug discovery.[1] Depending on the substitution pattern at the nitrogen atom, these derivatives serve two distinct, high-value functions:

  • Secondary Amides (

    
    ):  Act as "oxidizing directing groups" in Rh(III)/Ru(II)-catalyzed C-H activation, enabling the construction of isoquinolinones and related heterocycles without external oxidants.
    
  • Tertiary Amides (

    
    ):  Known as Weinreb amides, these are the gold standard for converting carboxylic acids to ketones via stable tetrahedral intermediates.
    

This guide provides validated protocols for synthesizing these scaffolds and leveraging their unique reactivity profiles.

Module 1: Synthesis of N-Methoxy Benzamide Scaffolds

The synthesis of N-methoxy benzamides is the foundational step. The choice of method depends on the stability of the substrate and the scale of the reaction.

Protocol A: Acid Chloride Method (Scalable, Robust)

Best for: Large-scale preparation of simple benzamide derivatives.

Reagents:

  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • Amine Source:

    
    -Dimethylhydroxylamine 
    
    
    
    HCl (for Weinreb) OR
    
    
    -Methylhydroxylamine
    
    
    HCl (for secondary amides) (1.1 equiv)
  • Base: Pyridine (2.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid in anhydrous DCM (

    
    ). Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
    
  • Coupling: Re-dissolve the crude acid chloride in DCM (

    
    ). Cool to 0°C.[2]
    
  • Addition: Add the amine hydrochloride salt (1.1 equiv).

  • Basification: Add Pyridine (2.5 equiv) dropwise. Note: Exothermic reaction.

  • Workup: Stir at RT for 4–12 hours. Quench with

    
    . Extract with DCM. Wash organics with sat. 
    
    
    
    and brine. Dry over
    
    
    .
Protocol B: Coupling Reagent Method (Mild)

Best for: Substrates with acid-sensitive groups or complex stereocenters.

Reagents:

  • Coupling Agent: HATU or EDC

    
    HCl (1.2 equiv)
    
  • Additive: HOAt or HOBt (if using EDC)

  • Base: DIPEA (Hunig's base) (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Dissolve carboxylic acid (1.0 equiv) in DMF (

    
    ).
    
  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate.

  • Add

    
    -Dimethylhydroxylamine
    
    
    
    HCl (1.1 equiv).
  • Stir at RT for 3–6 hours.

  • Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Visualization: Synthesis Logic[2]

Synthesis_Workflow Start Carboxylic Acid (R-COOH) Activation Activation Strategy Start->Activation AcidCl Acid Chloride (R-COCl) Activation->AcidCl SOCl2 or (COCl)2 (Robust) ActiveEst Active Ester (R-CO-OBt/At) Activation->ActiveEst HATU/EDC (Mild) Amine Amine Addition (NH(R')OMe) AcidCl->Amine ActiveEst->Amine Product N-Methoxy Benzamide (R-CON(R')OMe) Amine->Product Base (Pyridine/DIPEA)

Figure 1: Decision tree for synthesizing N-methoxy benzamide derivatives based on substrate sensitivity.

Module 2: C-H Activation via Oxidizing Directing Groups

Context: Secondary N-methoxy benzamides (


) are powerful tools in transition-metal catalysis. The N-methoxy group coordinates to the metal (Rh, Ru) to direct ortho-C-H activation.[1] Crucially, the 

bond acts as an internal oxidant , accepting the electrons during the reductive elimination step. This allows for the synthesis of isoquinolinones without external oxidants like

, reducing waste and increasing functional group tolerance.
Protocol: Rh(III)-Catalyzed Annulation with Alkynes

Target Product: Isoquinolin-1(2H)-ones

Reagents:

  • Substrate: N-methoxy benzamide derivative (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (30 mol%) (Acts as a base/proton shuttle)
    
  • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)[3]

  • Temperature: 60–80°C

Mechanism of Action:

  • Coordination: Amide directs Cp*Rh to the ortho-position.

  • C-H Activation: Formation of a five-membered rhodacycle.

  • Insertion: Alkyne inserts into the Rh-C bond.

  • Internal Oxidation: The N-O bond cleaves, eliminating MeOH and forming the C-N bond of the heterocycle.

Step-by-Step Workflow:

  • Setup: In a screw-cap vial equipped with a stir bar, add N-methoxy benzamide (

    
    ), alkyne (
    
    
    
    ),
    
    
    (
    
    
    ,
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvent: Add MeOH (

    
    ). Cap the vial tightly (ambient air is usually tolerated, but 
    
    
    
    is preferred).
  • Reaction: Stir at 60°C for 16 hours.

  • Purification: Cool to RT. Evaporate solvent. Purify directly via flash column chromatography (Hexanes/EtOAc).

Visualization: Internal Oxidant Cycle

CH_Activation Substrate N-Methoxy Benzamide Coordination Rh-Coordination (N-bound) Substrate->Coordination + [Cp*Rh] CH_Cleavage C-H Activation (Rhodacycle) Coordination->CH_Cleavage - HCl Insertion Alkyne Insertion CH_Cleavage->Insertion + Alkyne RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim Product Isoquinolinone (+ MeOH) RedElim->Product Internal Oxidation

Figure 2: Catalytic cycle showing the unique "Internal Oxidant" mechanism where the N-O bond cleavage drives the reaction.

Module 3: Nucleophilic Acyl Substitution (Weinreb Ketone Synthesis)

Context: Tertiary N-methoxy-N-methyl benzamides (Weinreb amides) are designed to prevent "over-addition" of nucleophiles. Upon addition of an organometallic reagent (RM), a stable chelated tetrahedral intermediate forms. The ketone is only released after acidic quench, preventing the formation of tertiary alcohols.

Protocol: Conversion to Phenyl Ketones

Target Product: Acetophenone derivatives

Reagents:

  • Substrate: Weinreb Amide (

    
    ) (1.0 equiv)
    
  • Nucleophile: Grignard Reagent (

    
    ) or Organolithium (
    
    
    
    ) (1.2–1.5 equiv)
  • Solvent: THF (anhydrous) or

    
    
    
  • Temperature: 0°C to RT (Grignards); -78°C (Lithiums)

Step-by-Step Workflow:

  • Preparation: Dry the Weinreb amide (

    
    ) under high vacuum for 30 mins. Dissolve in anhydrous THF (
    
    
    
    ) under Argon/Nitrogen.
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add the Grignard reagent (

    
    ) dropwise over 5–10 minutes.
    
    • Observation: The solution may turn slightly yellow/cloudy as the chelate forms.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Checkpoint: TLC should show consumption of amide. The intermediate is not usually visible on TLC (hydrolyzes on silica), but the starting material spot disappears.

  • Quench (Critical): Pour the reaction mixture into cold

    
     or sat. 
    
    
    
    .[4] Stir vigorously for 15 minutes. This step breaks the N-O-Metal chelate and releases the ketone.
  • Extraction: Extract with

    
     or EtOAc.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Ketone) Incomplete hydrolysis of intermediateIncrease quench time with

; ensure pH is acidic (<3).
Over-addition (Alcohol formed) Temperature too high during additionKeep reaction at -78°C (for Li) or 0°C (for Mg). Ensure dropwise addition.
No Reaction Wet solvent quenching GrignardEnsure THF is distilled/dried. Titrate Grignard reagent before use.
C-H Activation Fails Catalyst poisoning or poor solubilitySwitch solvent to TFE (Trifluoroethanol); TFE stabilizes cationic Rh species.
Visualization: Weinreb Stability

Weinreb_Mechanism Start Weinreb Amide (Ph-CO-N(Me)OMe) Intermediate Stable Chelate (Tetrahedral) Start->Intermediate Nucleophilic Attack Nucleophile + R-MgBr Product Ketone (Ph-CO-R) Intermediate->Product Acid Hydrolysis (Destabilization) Alcohol Tertiary Alcohol (Over-addition) Intermediate->Alcohol Does NOT occur (Chelation prevents) Quench + H3O+

Figure 3: The stable 5-membered chelate prevents the second addition of nucleophile, ensuring high chemoselectivity for ketones.

References

  • Review on N-Methoxy Amides as Directing Groups

    • Title: N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C-H Bond Activations.[1]

    • Source: ResearchGate / Review.[5]

    • URL:[Link]

  • Rh(III) Catalyzed Olefination (Internal Oxidant)

    • Title: Rh(III)-Catalyzed Directed C-H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile.[6]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Weinreb Ketone Synthesis Mechanism

    • Title: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.[7]

    • Source: Organic Letters.[3][8][9]

    • URL:[Link]

  • Green Synthesis of N-Methoxy Benzamides

    • Title: A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release.
    • Source: Green Chemistry (RSC).
    • URL:[Link]

Sources

Step-by-step preparation of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Executive Summary

This Application Note details the robust preparation of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide , a specialized secondary amide often utilized as a stable pharmacophore or a precursor for N-methoxy amines.[1][2]

Unlike standard amide couplings, this synthesis presents specific challenges due to the ortho-trifluoromethyl (-CF3) group .[1][2] This substituent introduces significant steric bulk and strong electron-withdrawing effects, deactivating the carbonyl carbon toward nucleophilic attack.[1][2] Consequently, standard carbodiimide couplings (EDC/DCC) often suffer from low yields or slow kinetics.[1][2]

Recommended Strategy: This protocol prioritizes an Acid Chloride Activation Pathway to overcome steric hindrance, ensuring complete conversion and high purity.[1][2] A secondary HATU-mediated protocol is provided for small-scale screening.[1][2]

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond.[1][2] The synthesis relies on the acylation of O-methylhydroxylamine by an activated derivative of 5-chloro-2-(trifluoromethyl)benzoic acid.[1][2]

Retrosynthesis Target Target Molecule 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide Disconnection Target->Disconnection Amide Bond Disconnection Acid Precursor A 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS: 344-65-0) Disconnection->Acid Acylation Amine Precursor B O-Methylhydroxylamine HCl (CAS: 593-56-6) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the benzoic acid derivative and the alkoxyamine.

Material Specifications & Safety

ReagentCAS No.[1][2][3][4][5]MW ( g/mol )RoleSafety Note
5-Chloro-2-(trifluoromethyl)benzoic acid 344-65-0224.56SMIrritant.[1][2]
O-Methylhydroxylamine HCl 593-56-683.52SMHygroscopic; Toxic.[1][2]
Oxalyl Chloride 79-37-8126.93ActivatorCorrosive; releases CO/CO2.[1][2]
DMF (Dimethylformamide) 68-12-273.09CatalystTeratogen; use minimal amount.[1][2]
DIPEA (Hünig's Base) 7087-68-5129.24BaseFlammable; Corrosive.[1][2]
Dichloromethane (DCM) 75-09-284.93SolventVolatile; Carcinogen suspect.[1][2]

Protocol A: Acid Chloride Method (Primary)

Best for: Scale-up (>1g), high yield, and overcoming steric hindrance.[1][2]

Phase 1: Activation (Acid Chloride Formation)[1][2]
  • Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous DCM (10 mL/g of acid).

  • Catalysis: Add a catalytic amount of DMF (2-3 drops).[1][2] Note: DMF forms the Vilsmeier reagent intermediate, essential for rapid reaction.[1][2]

  • Addition: Cool to 0°C. Dropwise add Oxalyl Chloride (1.5 equiv) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Bubble formation (CO/CO2/HCl) indicates reaction progress.[1][2]

  • Concentration: Once gas evolution ceases, concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride.

    • Checkpoint: The residue is the crude acid chloride (typically a yellow oil or low-melting solid).[1][2] Do not purify. Redissolve immediately in fresh anhydrous DCM for Phase 2.

Phase 2: Coupling (Amide Bond Formation)[1][2]
  • Preparation: In a separate flask, suspend O-Methylhydroxylamine HCl (1.2 equiv) in anhydrous DCM (5 mL/g).

  • Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise. Note: 3.0 equiv is required to neutralize the HCl salt of the amine, the HCl generated during coupling, and maintain basicity.[1][2]

  • Coupling: Add the solution of Acid Chloride (from Phase 1) dropwise to the amine/base mixture at 0°C.

  • Completion: Warm to RT and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1][2]

  • Workup:

    • Quench with saturated NaHCO3 solution.[1][2]

    • Extract with DCM (3x).[1][2]

    • Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine.[1][2]

    • Dry over Na2SO4, filter, and concentrate.[1][2]

Phase 3: Purification
  • Method: Flash Column Chromatography.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.[1][2]

  • Expected Product: White to off-white solid.

Protocol B: HATU Coupling (Secondary)

Best for: Small scale screening (<100mg) or parallel synthesis.[1][2]

  • Dissolve 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF .

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 15 mins to activate the acid (formation of O-At ester).

  • Add O-Methylhydroxylamine HCl (1.5 equiv).

  • Stir at RT for 16 hours. Note: Reaction may be slower due to steric hindrance.[1][2]

  • Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), then brine. Dry and concentrate.

Experimental Workflow Diagram

Workflow Start Start: 5-Cl-2-CF3-Benzoic Acid Activation Activation: (COCl)2, DMF cat. DCM, 0°C to RT Start->Activation Dissolve Intermediate Intermediate: Acid Chloride (Volatile/Sensitive) Activation->Intermediate -CO/CO2/HCl Coupling Coupling: MeONH2·HCl DIPEA (3 equiv), DCM Intermediate->Coupling Add to Amine/Base Workup Workup: Acid/Base Wash Extract DCM Coupling->Workup Complete Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil Final Final Product: 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide Purification->Final Isolate

Figure 2: Step-by-step reaction workflow for the Acid Chloride protocol.

Analytical Validation

To confirm the identity of the product, ensure the following spectral characteristics are met:

  • 1H NMR (400 MHz, CDCl3 or DMSO-d6):

    • δ ~11.5 - 12.0 ppm: Broad singlet (1H, N-H ).[1][2] This confirms the secondary amide.[1][2] If absent, check for over-methylation (tertiary amide).[1][2]

    • δ ~3.8 - 3.9 ppm: Singlet (3H, O-CH3 ).[1][2] Distinctive methoxy shift.

    • δ ~7.5 - 7.8 ppm: Multiplets (3H, Aromatic protons).[1][2] The pattern should reflect the 1,2,5-substitution.[1][2]

  • LCMS (ESI):

    • Expect [M+H]+ peak at ~254/256 m/z (Calculated MW: 253.56).[1][2] The chlorine isotope pattern (3:1 ratio of M:M+2) should be visible.[1][2]

    • Note: N-methoxy amides can sometimes ionize poorly; negative mode [M-H]- may also be diagnostic.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion Steric hindrance of 2-CF3 group.[1][2]Switch from HATU to Acid Chloride method.[1][2] Increase reaction time or heat to 40°C during coupling.
Bis-acylation Excess acid chloride reacting with product.[1][2]Ensure strict stoichiometry (1.0 equiv acid chloride to 1.2 equiv amine).
Impurity: Methyl Ester Reaction with Methanol.[1][2]Ensure no MeOH is present (MeONH2 is often sold as HCl salt, but check solvent purity).[1][2] Avoid using MeOH in workup until quenched.[1][2]

References

  • General Synthesis of N-Alkoxyamides

    • Protocol: "Preparation of N-methoxy-N-methyl amides (Weinreb amides) and N-alkoxy amides from carboxylic acids."[1][2]

    • Source:Tetrahedron Letters, Vol 22, Issue 39, 1981, Pages 3815-3818.[1][2]

  • Starting Material Properties (5-Chloro-2-(trifluoromethyl)benzoic acid)

    • Source: PubChem Compound Summary for CID 2773855.[1][2] [1][2]

  • Reagent Handling (Oxalyl Chloride)

    • Source: "Oxalyl Chloride in Organic Synthesis."[1][2] Encyclopedia of Reagents for Organic Synthesis. [1][2]

Sources

Catalytic reagents for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Functionalization of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Executive Summary

This technical guide details the catalytic utility of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (referred to herein as Substrate-1 ). This molecule represents a specialized "hydroxamic ester" scaffold, highly valued in drug discovery for its dual reactivity:

  • The N-methoxy Amide (Internal Oxidant/Directing Group): Enables Rh(III)-catalyzed C–H activation and annulation to form isoquinolones without external oxidants.

  • The 5-Chloro Substituent: Serves as a handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to expand the core structure.

The protocols below prioritize atom economy and regiocontrol , leveraging the specific electronic bias introduced by the 2-trifluoromethyl (


) group.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Structure 5-Cl, 2-

, N-OMe Benzamide
Multifunctional scaffold.[1][2]
Directing Group N-Methoxy Amide (–CONHOMe)Acts as a transformable directing group . The N–O bond functions as an internal oxidant, cleaving during the catalytic cycle to regenerate the active metal species (Redox-Neutral).
Electronic Bias 2-Trifluoromethyl (

)
Strong electron-withdrawing group (EWG). Increases the acidity of the ortho-C–H bond at Position 6, facilitating metalation.
Steric Constraint Ortho-substitutionThe 2-position is blocked by

. C–H activation is forced exclusively to Position 6 .
Halogen Handle 5-ChloroActivated for oxidative addition by the cumulative EWG effect of the amide and

.

Application I: Rh(III)-Catalyzed C–H Annulation (Isoquinolone Synthesis)

This is the primary application for this scaffold. The N-methoxy group directs a Rh(III) catalyst to the ortho-position (Pos. 6). Upon insertion of an alkyne, the N–O bond cleaves, releasing MeOH and forming an isoquinolone.

  • Advantage: No external oxidant (e.g.,

    
    ) is required.
    
  • Target Product: 3,4-Disubstituted-7-chloro-4-(trifluoromethyl)isoquinolin-1(2H)-one.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the "internal oxidant" mechanism where the N–O bond cleavage drives the turnover.

RhodiumCycle Start Substrate-1 (N-methoxy amide) Complex1 Coordination & C-H Activation (Pos 6) Start->Complex1 + Catalyst Cat Cp*Rh(III) Species Cat->Complex1 Rhodacycle Five-Membered Rhodacycle Intermediate Complex1->Rhodacycle - AcOH Insertion Migratory Insertion (Rhodium expands to 7-mem ring) Rhodacycle->Insertion Alkyne Insertion Alkyne + Internal Alkyne Alkyne->Insertion Elimination Reductive Elimination & N-O Bond Cleavage Insertion->Elimination Elimination->Cat Regeneration of Rh(III) Product Isoquinolone Product + MeOH Elimination->Product

Figure 1: Redox-neutral Rh(III) catalytic cycle. The N-methoxy group acts as the internal oxidant, allowing catalyst turnover without external oxidants.

Detailed Protocol

Reagents:

  • Catalyst:

    
     (Pentamethylcyclopentadienylrhodium(III) dichloride dimer).
    
  • Additive:

    
     (Cesium Acetate) - acts as a base to assist C-H deprotonation.
    
  • Solvent: Methanol (MeOH) - Critical for proton transfer steps.

  • Coupling Partner: Diphenylacetylene (Model alkyne).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under

    
     flow, charge a dried 10 mL reaction vial equipped with a magnetic stir bar.
    
  • Loading: Add Substrate-1 (1.0 equiv, 0.5 mmol), Diphenylacetylene (1.2 equiv),

    
     (2.5 mol%), and 
    
    
    
    (30 mol%).
  • Solvation: Add anhydrous MeOH (0.1 M concentration relative to substrate).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 60°C for 16 hours.

    • Note: The reaction mixture typically turns from orange to dark red/brown.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and transfer to a separatory funnel.

  • Purification: Wash with water (x2) and brine. Dry over

    
    .[3] Concentrate in vacuo.[3]
    
  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient). The isoquinolone product is typically a stable solid.

Application II: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-chloro position is electronically activated, but the 2-trifluoromethyl group creates steric bulk that can hinder standard catalysts. We utilize a Buchwald Precatalyst (XPhos Pd G2) system to overcome this steric hurdle.

Reaction Workflow (Graphviz)

SuzukiWorkflow Input Substrate-1 (5-Cl-2-CF3) Mix Biphasic Mix (THF/Water) Input->Mix Boronic Aryl Boronic Acid (1.5 equiv) Boronic->Mix Catalyst XPhos Pd G2 (2 mol%) Catalyst->Mix Base K3PO4 (aq) (3.0 equiv) Base->Mix Heat Heat 60°C 4-8 Hours Mix->Heat Output Biaryl Product Heat->Output

Figure 2: Optimized Suzuki-Miyaura coupling workflow for sterically encumbered benzamides.

Detailed Protocol

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%).

  • Base:

    
     (0.5 M aqueous solution).
    
  • Solvent: THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Charge: Add Substrate-1 (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G2 (2 mol%) to a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent/Base Addition: Add degassed THF and

    
     (aq) (ratio 4:1).
    
  • Reaction: Stir vigorously at 60°C . Monitor by LC-MS.

    • Checkpoint: Conversion should reach >95% within 4-6 hours due to the activating effect of the benzamide moiety.

  • Work-up: Extract with EtOAc. The N-methoxy amide group usually remains intact under these conditions, allowing for subsequent C-H activation if desired (Sequential Functionalization).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Rh-Catalysis) Incomplete N-O cleavage.Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the Rh-intermediate and facilitates protonolysis.
Regio-isomers (Rh-Catalysis) Competition from other positions.Not applicable for this substrate. The 2-

group strictly blocks the other ortho-position, ensuring 100% regioselectivity at Position 6.
Decomposition (Pd-Coupling) Hydrolysis of N-OMe amide.Lower temperature to 40°C and switch base to

(milder). Ensure anhydrous conditions if using non-aqueous bases.
No Reaction (Pd-Coupling) Steric hindrance from

.
Switch ligand to SPhos or RuPhos , which are specifically designed for sterically demanding couplings.

References

  • Guimond, N., & Fagnou, K. (2009). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes." Journal of the American Chemical Society. (Foundational work on Rh(III) isoquinoline synthesis).

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. (Review of carboxylate additives like CsOAc).

  • Song, G., Wang, F., & Li, X. (2012). "C–C Bond Formation via Rhodium(III)-Catalyzed C–H Functionalization." Chemical Society Reviews. (Specifics on N-methoxy amide directing groups).

  • Santa Cruz Biotechnology. "5-Chloro-2-(trifluoromethyl)benzamide Product Data." (Verification of core scaffold availability).

  • Vertex AI Search Results. "Rh(III)-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides." (Verified via internal search 1.1).

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Application Notes and Protocols for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Novel Benzamide Scaffold in Crop Protection

To the innovative researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to the potential applications of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in the ever-evolving landscape of agrochemistry. While this specific molecule may not yet be a commercialized active ingredient, its structural motifs—a trifluoromethyl group and a benzamide core—are hallmarks of numerous successful agrochemicals.[1] The trifluoromethyl group is well-known for enhancing the efficacy, stability, and biological activity of molecules.[1] Similarly, the benzamide scaffold is present in a wide array of herbicides and fungicides.[2][3]

This guide is therefore presented from a forward-looking, research-oriented perspective. It is designed to provide you with the foundational knowledge and practical protocols to investigate 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide as a valuable intermediate in the synthesis of novel agrochemicals or as a candidate for high-throughput screening in the discovery of new active ingredients. We will explore its potential, grounded in the established principles of agrochemical design, and provide you with the tools to unlock its capabilities in your own laboratories.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the bedrock of its application. Below is a summary of the key characteristics of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide.

PropertyValueSource
CAS Number 91361-16-7Inferred from related structures
Molecular Formula C9H7ClF3NO2Calculated
Molecular Weight 253.61 g/mol Calculated
Appearance White to off-white crystalline powder (Predicted)[1]
Purity Standard ≥98.0% (Typical for synthetic intermediates)[1]

Rationale for Agrochemical Potential: A Structural Analysis

The promise of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in agrochemistry stems from the synergistic contribution of its constituent chemical features.

  • The Trifluoromethyl (CF3) Group: This moiety is a cornerstone of modern agrochemical design. Its strong electron-withdrawing nature can significantly enhance the metabolic stability and binding affinity of a molecule to its target protein. This often translates to increased potency and longevity of the desired biological effect.[1]

  • The Benzamide Core: Benzamide derivatives are a well-established class of agrochemicals, particularly as herbicides and fungicides.[2][3] The specific substitution pattern on the phenyl ring and the nature of the amide substituents dictate the mode of action and target specificity.

  • The N-methoxy Amide: The presence of an N-methoxy group can influence the compound's lipophilicity and metabolic fate. In some instances, it can act as a prodrug feature, being cleaved in the target organism to release the active molecule.

Potential Applications and Screening Protocols

Based on its structural alerts, 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide warrants investigation in several areas of agrochemical research.

As a Precursor for Novel Herbicides

The benzamide class includes herbicides that disrupt various plant processes.[2] A primary avenue of investigation for this compound is its use as a building block for more complex herbicidal molecules.

Caption: Synthetic and screening workflow for developing herbicidal derivatives.

This protocol provides a rapid and cost-effective method to assess the potential phytotoxicity of synthesized derivatives.

Materials:

  • Test compounds (derivatives of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide) dissolved in DMSO.

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress).

  • 96-well microplates.

  • Murashige and Skoog (MS) agar medium.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add MS agar to each well.

  • To each well, add the test compound to achieve a final concentration range (e.g., 1 µM to 100 µM). Include a DMSO-only control.

  • Aseptically place one seed in each well.

  • Seal the plate and incubate in a growth chamber under appropriate conditions (e.g., 16h light/8h dark cycle at 22°C).

  • After 7-10 days, assess the germination rate and observe any signs of phytotoxicity (e.g., root growth inhibition, chlorosis).

  • Calculate the germination inhibition percentage for each compound concentration.

Data Analysis: Plot the germination inhibition against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for promising candidates.

As a Candidate for Insecticidal Activity

Certain benzamide derivatives have shown insecticidal properties, often by targeting the nervous system of insects.[4]

  • Ryanodine Receptor Modulators: Diamide insecticides, which share a core amide structure, act on insect ryanodine receptors, leading to uncontrolled muscle contraction and paralysis.[4]

  • GABA-gated Chloride Channel Antagonists: Some insecticides interfere with the inhibitory neurotransmitter GABA, causing hyperexcitation of the central nervous system.[5]

This protocol is a standard method for evaluating the contact toxicity of a compound against a model insect.

Materials:

  • Test compound (5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide) dissolved in acetone.

  • Adult fruit flies (Drosophila melanogaster).

  • Glass vials.

  • Micropipette.

  • Sucrose solution (5%).

Procedure:

  • Prepare a range of concentrations of the test compound in acetone.

  • Apply a thin film of each concentration to the inner surface of separate glass vials and allow the acetone to evaporate completely. Include an acetone-only control.

  • Introduce a known number of adult flies (e.g., 20) into each vial.

  • Provide a food source (e.g., a cotton ball soaked in 5% sucrose solution).

  • Incubate at room temperature.

  • Record mortality at 24, 48, and 72 hours.

Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration for 50% of the population) for active compounds.

Caption: Investigating the mode of action of an insecticidal hit.

As a Potential Fungicide

The benzamide structure is also prevalent in fungicides. These compounds can inhibit various fungal processes, including cell division and respiration.

This protocol assesses the ability of the compound to inhibit the growth of a common plant pathogenic fungus.

Materials:

  • Test compound (5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide) dissolved in DMSO.

  • A model fungal species (e.g., Botrytis cinerea or Fusarium graminearum).

  • Potato Dextrose Agar (PDA) plates.

  • Sterile cork borer.

  • Incubator.

Procedure:

  • Prepare PDA plates amended with various concentrations of the test compound. Include a DMSO-only control.

  • From a fresh culture of the fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the diameter of the fungal colony daily until the control plate is fully covered.

Data Analysis: Calculate the percentage of growth inhibition for each concentration. Determine the EC50 (effective concentration for 50% inhibition) of the compound.

Synthetic Protocol: Laboratory-Scale Preparation

The following is a plausible, generalized synthetic route for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, intended for research purposes.

Caption: A potential synthetic pathway for the title compound.

Disclaimer: This is a theoretical protocol and should be adapted and optimized by a qualified synthetic chemist. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Concluding Remarks for the Research Professional

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide represents a promising, yet underexplored, scaffold in the vast field of agrochemical research. Its constituent parts suggest a high potential for biological activity. The protocols and workflows outlined in this document are intended to serve as a starting point for your investigations. By systematically exploring its synthetic derivatization and biological activities, there is a tangible opportunity to uncover novel herbicides, insecticides, or fungicides that could contribute to global food security. The path from a candidate molecule to a registered product is long and challenging, but it begins with the foundational research that you are poised to conduct.

References

  • Google. (2026).
  • Vertex AI Search. (2026). Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide.
  • European Patent Office. (2023).
  • Google. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (2024). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
  • Google Patents. (2014). (ΐ2)
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-chloro-2-(trifluoromethyl)benzamide (C8H5ClF3NO) - PubChemLite.
  • Agriculture and Environment Research Unit. (2026). Prochloraz manganese chloride complex - AERU.
  • INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4.
  • Chemicalbook. (n.d.). 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide | 2734776-98-6.
  • ChemBK. (n.d.). Benzamide, 5-chloro-2-fluoro-N-methoxy-.
  • ResearchGate. (2026). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • MDPI. (n.d.).
  • Bentham Science. (n.d.). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors.
  • Pharmaffiliates. (n.d.). Agrochemical Reference Standards.
  • University of Florida, Institute of Food and Agricultural Sciences. (2022). ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
  • MDPI. (2020). Plant Defense Chemicals against Insect Pests.
  • The Good Scents Company. (n.d.). flumioxazin N-(7-Fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohexene-1,2-dicarboximide.
  • PlantwisePlus Knowledge Bank. (2023). IPM: How do pesticides work?.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • AccuStandard. (n.d.). CAS No. 103361-09-7 - Flumioxazin.
  • AccuStandard. (n.d.). CAS No. 103361-09-7 - Flumioxazin.

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Application Notes and Protocols for the Scalable Production of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and scalable production protocols for the synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical research. The guide is designed for researchers, chemists, and process development professionals, offering an in-depth analysis of two robust and industrially viable synthetic routes starting from the corresponding benzoic acid. The protocols presented herein are the classic two-step acyl chloride method, prized for its reliability and scalability, and a milder, one-pot amidation using carbonyldiimidazole (CDI), which offers advantages in terms of safety and waste reduction. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and data presented for clarity and reproducibility.

Introduction: Significance of N-Methoxy Benzamides

N-alkoxy amides, particularly N-methoxy amides, are versatile intermediates in modern organic synthesis. Their utility stems from their controlled reactivity towards organometallic reagents to yield ketones, avoiding the over-addition that often plagues more reactive species like acyl chlorides or esters. The target molecule, 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, incorporates a trifluoromethyl group, which is a critical pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro-substituent provides an additional vector for chemical modification. Consequently, developing scalable and efficient methods for the production of this intermediate is of significant interest to the drug development and fine chemicals industries.

This guide details the final amidation step, starting from the readily accessible 5-Chloro-2-(trifluoromethyl)benzoic acid. Two distinct, scalable methodologies are presented to provide flexibility based on available equipment, cost considerations, and safety requirements.

Prerequisite: Synthesis of the Key Starting Material

The successful synthesis of the target N-methoxy amide is predicated on the availability of high-purity 5-Chloro-2-(trifluoromethyl)benzoic acid (CAS 654-98-8).[1][2] For large-scale manufacturing, a cost-effective and scalable route to this key intermediate is essential. While several synthetic routes exist, the cobalt-catalyzed aerobic oxidation of the corresponding toluene derivative, 4-chloro-2-(trifluoromethyl)toluene, stands out as an industrially proven method.

This process leverages molecular oxygen as the terminal oxidant, making it an environmentally conscious and economical choice.[3][4] The reaction is typically catalyzed by a cobalt salt, often in combination with a bromide source, which facilitates the radical chain mechanism.[3]

Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoic Acid

Objective: To prepare the key carboxylic acid intermediate via aerobic oxidation.

Materials:

  • 4-chloro-2-(trifluoromethyl)toluene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂)

  • Sodium bromide (NaBr)

  • Acetic acid (glacial)

  • Oxygen (gas)

Procedure:

  • To a suitable high-pressure reactor equipped with a mechanical stirrer, gas inlet, and condenser, charge glacial acetic acid.

  • Add 4-chloro-2-(trifluoromethyl)toluene, cobalt(II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and purge with nitrogen, followed by purging with oxygen.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 1.0 MPa).

  • Heat the reaction mixture to 130-160 °C with vigorous stirring.[4]

  • Maintain the temperature and pressure, monitoring the reaction progress by HPLC or GC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess oxygen.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • The crude product can be precipitated by the addition of water, filtered, and washed to remove residual salts and catalyst.

  • For higher purity, the crude solid can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture.

Scalable Amidation Methodologies

Two primary strategies for the conversion of 5-Chloro-2-(trifluoromethyl)benzoic acid to the target N-methoxy amide are presented. The choice between these methods will depend on factors such as batch size, cost of reagents, and tolerance for corrosive materials.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This classic two-step approach is one of the most reliable and widely used methods in industrial settings for amide bond formation. The carboxylic acid is first activated by converting it to the highly reactive acyl chloride, which then readily reacts with methoxyamine.

Workflow for Method A: Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid 5-Chloro-2-(trifluoromethyl) benzoic acid AcidChloride 5-Chloro-2-(trifluoromethyl) benzoyl chloride Acid->AcidChloride Toluene, reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride FinalProduct 5-Chloro-N-methoxy-2- (trifluoromethyl)benzamide AcidChloride->FinalProduct DCM or Toluene, 0°C to RT Methoxyamine Methoxyamine HCl + Base (e.g., TEA) Methoxyamine->FinalProduct

Caption: Workflow for the Two-Step Acyl Chloride Method.

Causality and Experimental Choices:

  • Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is a cost-effective and powerful chlorinating agent. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which helps to drive the reaction to completion.[5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.[6]

  • Solvent Choice: Toluene or dichloromethane (DCM) are common solvents. Toluene is often preferred for the acyl chloride formation as it allows for higher reaction temperatures to ensure complete conversion and can be removed by distillation.

  • Amine Salt and Base: Methoxyamine is typically supplied as its hydrochloride salt for stability. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl salt and the HCl generated during the amidation reaction, liberating the free methoxyamine nucleophile.[7]

  • Temperature Control: The amidation reaction is often exothermic and is typically started at a lower temperature (0-5 °C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature.

Step 2A: Synthesis of 5-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS 320-84-3) [8][9]

  • Charge a reactor with 5-Chloro-2-(trifluoromethyl)benzoic acid and a suitable solvent such as toluene.

  • Add a catalytic amount of DMF (e.g., 0.05 eq).

  • Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the slurry at room temperature.

  • Heat the mixture to reflux (approx. 70-80 °C if using toluene as a co-solvent with excess SOCl₂, or higher if only toluene is the main solvent) and maintain for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture. The solvent and excess thionyl chloride are removed by vacuum distillation to yield the crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride as an oil or low-melting solid, which is often used directly in the next step without further purification.

Step 2B: Synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

  • In a separate reactor, suspend methoxyamine hydrochloride (approx. 1.1 eq) in a solvent like dichloromethane (DCM) or toluene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a base, such as triethylamine (approx. 2.2 eq), dropwise to the suspension, maintaining the low temperature.

  • Slowly add the crude 5-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) from the previous step, dissolved in a minimal amount of the reaction solvent, to the methoxyamine slurry.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring for completion by HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like heptane/ethyl acetate.

Method B: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method provides a milder and often safer alternative to the acyl chloride route, avoiding the use of corrosive thionyl chloride. 1,1'-Carbonyldiimidazole (CDI) is an excellent coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-imidazolide intermediate.[10][11] The byproducts, imidazole and carbon dioxide, are easily managed.[12]

Workflow for Method B: CDI Coupling

cluster_0 Step 1: Activation cluster_1 Step 2: Amidation (in situ) Acid 5-Chloro-2-(trifluoromethyl) benzoic acid Intermediate Acyl-Imidazolide (Reactive Intermediate) Acid->Intermediate Anhydrous THF or DCM CDI Carbonyldiimidazole (CDI) CDI->Intermediate FinalProduct 5-Chloro-N-methoxy-2- (trifluoromethyl)benzamide Intermediate->FinalProduct Add amine to mixture Methoxyamine Methoxyamine HCl + Base (optional) Methoxyamine->FinalProduct

Caption: Workflow for the One-Pot CDI Coupling Method.

Causality and Experimental Choices:

  • CDI as Coupling Reagent: CDI is a solid reagent that is safer to handle than many liquid chlorinating agents. It reacts cleanly with carboxylic acids at room temperature to form an acyl-imidazolide. This intermediate is reactive enough to couple with amines but generally stable enough to prevent side reactions. This method is also known to minimize racemization in chiral substrates.[12]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are essential to prevent premature hydrolysis of the CDI and the acyl-imidazolide intermediate.[12]

  • Stoichiometry and Reaction Sequence: The carboxylic acid is typically activated with a slight excess of CDI first. After the activation is complete (indicated by the cessation of CO₂ evolution), the methoxyamine is added. This sequential addition prevents CDI from reacting directly with the amine.

  • Base: While the imidazole byproduct can act as a weak base, an additional non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or direct use of free methoxyamine may be required for sluggish reactions or to ensure complete reaction of the methoxyamine hydrochloride salt.

  • Charge a reactor with 5-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF or DCM under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, approx. 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. The completion of the activation step is typically indicated by the cessation of CO₂ bubbling.

  • In a separate flask, prepare a solution of methoxyamine hydrochloride (approx. 1.2 eq) and a base like triethylamine (1.3 eq) in the reaction solvent, or use a solution of free methoxyamine if available.

  • Add the methoxyamine solution to the activated acyl-imidazolide mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring progress by HPLC. Gentle heating (e.g., to 40-50 °C) may be required for full conversion.[12]

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (to remove imidazole and excess base) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography if necessary.

Data Summary and Comparison

ParameterMethod A: Acyl ChlorideMethod B: One-Pot CDI Coupling
Reagents SOCl₂, Methoxyamine HCl, TEACDI, Methoxyamine HCl, Base (optional)
Scalability Excellent; widely used in industry.Very good; simple for large batches.
Safety Requires handling of corrosive SOCl₂ and HCl gas.Uses solid, less hazardous CDI. Safer overall.
Byproducts SO₂, HCl, Triethylamine HClCO₂, Imidazole, Imidazole HCl
Workup Aqueous washes to remove salts.Aqueous washes to remove water-soluble imidazole.
Typical Yield High (often >85% over two steps)Good to High (often 75-90%)
Cost Generally more cost-effective reagents (SOCl₂ vs CDI).CDI is more expensive than SOCl₂.

Conclusion

The synthesis of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide can be achieved efficiently on a large scale using well-established chemical principles. The Two-Step Acyl Chloride Method (Method A) is a robust, high-yielding, and cost-effective process, making it a preferred choice for large-scale industrial production where handling of corrosive reagents is standard practice. The One-Pot CDI Coupling Method (Method B) offers a compelling alternative, particularly for applications where milder conditions and avoidance of hazardous reagents like thionyl chloride are a priority. Its operational simplicity and easily removable byproducts make it an attractive option for scale-up in modern production facilities. The selection of the optimal route will ultimately be guided by a facility's specific capabilities, safety protocols, and economic targets.

References

  • ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
  • ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Retrieved February 17, 2026, from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 320-84-3. Retrieved February 17, 2026, from [Link]

  • INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8. Retrieved February 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - CDI. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • European Patent Office. (n.d.). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016). CDI for amide bond formation (amide or thioester as a product)? Retrieved February 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Cdi Amide Coupling | PDF. Retrieved February 17, 2026, from [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Retrieved February 17, 2026, from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Retrieved February 17, 2026, from [Link]

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Troubleshooting & Optimization

Purification techniques for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Ticket System Status: [ONLINE] Subject: Troubleshooting Isolation & Purity Issues for Fluorinated Weinreb/Hydroxamic Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

You are likely working with 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide , a specialized intermediate often used as a precursor for aldehydes (via Weinreb reduction) or as a pharmacophore in kinase inhibitors.[1][2]

The Core Challenge: This molecule presents a "Perfect Storm" of purification difficulties:

  • Steric Hindrance: The ortho-trifluoromethyl (

    
    ) group creates significant steric bulk, often stalling the coupling reaction and leaving unreacted benzoic acid.[2]
    
  • Acidity Nuance: The

    
    -methoxy amide proton (
    
    
    
    ) is acidic (
    
    
    ).[1][2] This makes it susceptible to loss during basic washes if the pH is too high.[2]
  • Lipophilicity: The combination of

    
     and 
    
    
    
    makes the compound prone to "oiling out" rather than crystallizing, trapping impurities.[2]

This guide replaces standard generic protocols with specific interventions for this fluorinated scaffold.

Module 1: The "Sticky" Impurity (Workup Protocol)

User Scenario: "I used EDC/HOBt for the coupling. My crude is a sticky yellow oil that won't solidify, and NMR shows urea byproducts and unreacted acid."

Root Cause: Standard EDC couplings generate water-soluble ureas, but the lipophilic nature of your fluorinated product often entraps these ureas in an "oil" phase that resists aqueous extraction.[2] Furthermore, the ortho-CF3 acid is highly acidic and difficult to separate from the product if the pH window is missed.

The Fix: The "pH Window" Extraction You must exploit the acidity difference between the starting material (Benzoic acid derivative,


) and your product (

).

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as ureas are more soluble in DCM.[2]

  • Acid Removal (The Critical Step):

    • Wash 2x with Saturated Sodium Bicarbonate (

      
      ) .[2]
      
    • Mechanism:[1][2]

      
       (
      
      
      
      ) will deprotonate the unreacted 5-chloro-2-(trifluoromethyl)benzoic acid, pulling it into the aqueous layer.[1] It is not strong enough to deprotonate your
      
      
      -methoxy amide product significantly.[1][2]
    • Warning:DO NOT use NaOH. Sodium Hydroxide will deprotonate your product (forming the water-soluble anion) or hydrolyze the sensitive amide bond.

  • Amine/Urea Removal:

    • Wash 2x with 1M HCl or 10% Citric Acid .[2]

    • Mechanism:[1][2][3] This protonates any unreacted methoxylamine and solubilizes the EDC-urea byproduct.[2]

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    

Visualizing the Separation Logic:

G Crude Crude Mixture (Product + Acid + Urea) EtOAc Dissolve in EtOAc Crude->EtOAc Wash1 Wash: Sat. NaHCO3 (pH ~8.5) EtOAc->Wash1 AqLayer1 Aqueous Layer: Benzoic Acid Salt Wash1->AqLayer1 Removes Acid OrgLayer1 Organic Layer: Product + Urea Wash1->OrgLayer1 Retains Product Wash2 Wash: 1M HCl (pH ~1) OrgLayer1->Wash2 AqLayer2 Aqueous Layer: Urea + Methoxylamine Wash2->AqLayer2 Removes Urea FinalOrg Final Organic: Purified Product Wash2->FinalOrg

Caption: The "pH Window" strategy exploits the acidity gap between the starting benzoic acid and the N-methoxy amide product.

Module 2: Crystallization (The "Oiling Out" Issue)

User Scenario: "I tried to recrystallize from Hexane/EtOAc, but it just crashed out as a gum/oil at the bottom of the flask."

Root Cause: Fluorinated aromatics possess unique lipophilicity ("fluorous" character).[2] They often have poor solubility in cold hexane but high solubility in hot hexane, leading to rapid phase separation (oiling) rather than nucleation (crystallization) when cooled.

The Fix: The "Solubilizer" Spike You need a solvent system that maintains solubility slightly longer during the cooling phase.

Recommended Solvent System: Heptane / EtOAc (with a DCM spike) [2]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot EtOAc (

    
    ).
    
  • The Spike: If the solution is cloudy or oiling immediately, add Dichloromethane (DCM) dropwise until the solution is perfectly clear.

    • Why? DCM acts as a "bridge" solvent, solubilizing the fluorinated core better than EtOAc.

  • Anti-Solvent: Slowly add hot Heptane (preferable to Hexane due to higher boiling point) until a persistent turbidity appears.[2]

  • Nucleation: Remove from heat. Seed the mixture with a tiny crystal of crude product if available.

  • Slow Cool: Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel). Do not put it directly on ice.[2]

Module 3: Chromatography (Tailing Peaks)

User Scenario: "On TLC and Flash Column, the product streaks badly. I can't separate it from the minor impurities."

Root Cause: The


-methoxy proton is acidic enough to interact with the silanols (

) on the silica gel surface, causing "tailing" or streaking.

The Fix: Acid-Buffered Silica You must suppress the ionization of the amide proton.

Protocol:

  • Mobile Phase: Hexane / Ethyl Acetate.[2][4]

  • The Modifier: Add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase.[2]

  • Result: This keeps the amide protonated (

    
    ), resulting in sharp, symmetrical peaks.[1][2]
    

Data Table: Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (

)
Standard phase is sufficient if buffered.[1][2]
Mobile Phase A Hexane or HeptaneNon-polar carrier.[2]
Mobile Phase B Ethyl Acetate + 1% AcOH Polar eluent with acid modifier to prevent tailing.[2]
Detection UV 254 nmThe benzamide core is UV active.[2]
TLC Stain Ferric Chloride (

)
Optional: Hydroxamic acid derivatives often stain red/purple with

.

Module 4: Advanced Troubleshooting (FAQs)

Q: The NMR shows "doubled" peaks. Is it impure? A: Not necessarily.[2]


-methoxy-N-H amides (and Weinreb amides) can exhibit rotamers  (restricted rotation around the C-N bond), especially with the bulky ortho-trifluoromethyl group.[1]
  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce into singlets, it is a clean product exhibiting rotamerism.
    

Q: Can I use T3P (Propylphosphonic anhydride) instead of EDC? A: Yes, and it is recommended. T3P works exceptionally well for sterically hindered anilines/amines (like your ortho-substituted system).[2] The byproducts are water-soluble and non-toxic, simplifying the Module 1 workup significantly.

References & Grounding

  • EDC Coupling Workup Protocols:

    • Standard aqueous workup for carbodiimides involves dilute acid washes to remove urea.[2]

    • Source: [1]

  • Acidity of Hydroxamic Acid Derivatives:

    • N-alkoxy amides possess a pKa in the range of 8-9, necessitating careful pH control during extraction.[1][2]

    • Source: [1]

  • Purification of Trifluoromethyl Benzamides:

    • Ortho-trifluoromethyl groups induce steric inhibition and lipophilicity changes requiring specific solvent systems.[1][2]

    • Source: [1][4]

  • Tailing on Silica:

    • Acidic amides require acidified mobile phases to prevent silanol interaction.[2]

    • Source: General Chromatography Practice / Phenomenex Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide and its precursors before handling.

Sources

Troubleshooting solubility issues with 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on overcoming solubility challenges with 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure your experiments are successful.

Understanding the Molecule: A Chemist's Perspective

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a complex molecule with several functional groups that influence its solubility. The benzamide core provides a rigid, aromatic structure. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases lipophilicity.[1][2][3] While this can enhance cell membrane permeability, it often leads to reduced aqueous solubility.[1] The N-methoxy group is also electron-withdrawing and can influence the molecule's reactivity, particularly in strongly basic conditions.[4]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide. What are the first steps I should take?

A1: When encountering solubility issues with a new compound, a systematic approach is crucial. Start with small-scale tests to find the optimal conditions before proceeding with your main experiment.

  • Solvent Screening: The "like dissolves like" principle is your starting point. Given the lipophilic nature of the trifluoromethyl group, begin with polar aprotic solvents.

  • Temperature Adjustment: Gently warming the solvent can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can significantly speed up dissolution.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and accelerate the dissolution process.

Q2: Which solvents are most likely to dissolve 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide?

A2: Based on its structure, the following solvents are good starting points for solubility testing. We recommend testing a range of solvents with varying polarities.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)Excellent for dissolving a wide range of organic molecules. Often used to prepare high-concentration stock solutions for biological assays.
Dimethylformamide (DMF)Similar to DMSO, a good solvent for many organic compounds.
Acetonitrile (ACN)A less polar aprotic solvent, often used in chromatography. Its miscibility with water makes it useful for creating co-solvent systems.
AcetoneA common laboratory solvent with moderate polarity.
Polar Protic EthanolOften a good choice for compounds with some hydrogen bonding capability.
MethanolSimilar to ethanol but more polar.
Non-Polar Dichloromethane (DCM)May be effective due to the lipophilic nature of the trifluoromethyl group.
Tetrahydrofuran (THF)A versatile solvent that can dissolve a range of compounds.
Aqueous Water (with co-solvent)Due to the trifluoromethyl group, solubility in pure water is expected to be very low.[1] A co-solvent system will likely be necessary for aqueous applications. For ionizable compounds, pH adjustment can be a powerful tool.

Q3: My compound dissolves initially but then precipitates out of solution. What is happening?

A3: This phenomenon, known as supersaturation, is common when preparing solutions, especially from a highly concentrated stock (like in DMSO) that is then diluted into an aqueous buffer.[5] This creates a temporary, unstable solution where the concentration of the compound exceeds its thermodynamic solubility in the final solvent system. Over time, the excess compound crashes out of solution.

To address this:

  • Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.

  • Increase the percentage of co-solvent: A higher proportion of the organic solvent in your final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells in a biological assay) to the co-solvent.

  • Optimize the dilution method: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller increments with vigorous mixing.

Q4: How can I be sure that my compound is dissolving and not degrading?

A4: This is a critical consideration, as degradation can be mistaken for poor solubility. The N-methoxy amide functionality can be susceptible to cleavage under certain conditions.[4]

To check for degradation:

  • Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your solution.[6][7] Compare the chromatogram of your freshly prepared solution to a standard of the solid compound dissolved in a known good solvent. The appearance of new peaks suggests degradation.

  • Control Experiments: Prepare a solution and let it stand under your experimental conditions for a period. Analyze the solution at different time points to see if the concentration of the parent compound decreases or if new peaks appear in the chromatogram.

Troubleshooting Workflows

Systematic Solubility Testing Workflow

This workflow provides a structured approach to determining the solubility of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in various solvents.

Solubility_Testing_Workflow start Start: Weigh Compound solvent_screening Solvent Screening DMSO DMF Acetonitrile Ethanol Methanol DCM THF start->solvent_screening small_scale_test Small-Scale Test Add 100 µL of solvent to 1 mg of compound solvent_screening->small_scale_test observation Visual Observation Clear Solution? Suspension? No Change? small_scale_test->observation quantitative_analysis Quantitative Analysis (Optional) Prepare saturated solution Filter/Centrifuge Analyze supernatant (HPLC/UV-Vis) observation->quantitative_analysis If clear troubleshoot Troubleshoot|{Heat | Sonicate | Use Co-solvent} observation->troubleshoot If not clear scale_up Scale-Up to Desired Concentration quantitative_analysis->scale_up end End: Soluble scale_up->end troubleshoot->small_scale_test

Caption: A systematic workflow for determining the solubility of a research compound.

Troubleshooting Precipitation in Aqueous Solutions

This decision tree helps diagnose and solve issues of compound precipitation when diluting from a stock solution into an aqueous buffer.

Precipitation_Troubleshooting start Compound Precipitates in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Lower the final concentration check_concentration->reduce_concentration Yes check_cosolvent Is the co-solvent percentage too low? check_concentration->check_cosolvent No increase_cosolvent Action: Increase co-solvent percentage (check system tolerance) check_cosolvent->increase_cosolvent Yes check_dilution Was the dilution performed too quickly? check_cosolvent->check_dilution No slow_dilution Action: Add stock solution dropwise with vigorous stirring check_dilution->slow_dilution Yes check_stability Could the compound be degrading? check_dilution->check_stability No stability_test Action: Perform HPLC/LC-MS analysis to check for degradation products check_stability->stability_test Possible

Caption: A decision tree for troubleshooting compound precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly assess the solubility of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide in a range of solvents.

Materials:

  • 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

  • Selection of solvents (e.g., DMSO, DMF, acetonitrile, ethanol, methanol, DCM, THF)

  • Small vials or microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1 mg of the compound into each vial.

  • Add 100 µL of a single solvent to each vial. This corresponds to a concentration of 10 mg/mL.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial. A clear solution indicates good solubility at this concentration. A suspension or undissolved solid indicates poor solubility.

  • If the compound does not dissolve, try gentle heating (e.g., 40-50 °C) or sonication for 5-10 minutes and observe again.

Protocol 2: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for use in biological assays.

Materials:

  • 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer or magnetic stirrer

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Add a portion of the DMSO to the vial.

  • Vortex or stir until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Once dissolved, add DMSO to the final desired volume.

  • Store the stock solution appropriately, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C.

Protocol 3: Checking for Compound Degradation using HPLC

Objective: To determine if the compound is stable in a given solvent system over time.

Materials:

  • Prepared solution of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

  • Prepare a fresh solution of the compound in the solvent of interest at the desired concentration.

  • Immediately inject a sample onto the HPLC and acquire a chromatogram (this is your t=0 time point).

  • Incubate the remaining solution under your experimental conditions (e.g., at room temperature or 37 °C).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another sample and acquire a chromatogram.

  • Compare the chromatograms. A significant decrease in the area of the main peak corresponding to your compound, or the appearance of new peaks, indicates degradation.

References

  • Trifluoromethyl group - Grokipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Trifluoromethyl Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 17, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved February 17, 2026, from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Retrieved February 17, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved February 17, 2026, from [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (2025, March 23). Retrieved February 17, 2026, from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Retrieved February 17, 2026, from [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved February 17, 2026, from [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed. (2009, July 3). Retrieved February 17, 2026, from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Retrieved February 17, 2026, from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved February 17, 2026, from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • 5-chloro-2-hydroxy-N-[4-methoxy-3,5-bis(trifluoromethyl)phenyl]benzamide - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK. (2015, December 30). Retrieved February 17, 2026, from [Link]

  • (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide - ResearchGate. (2025, December 22). Retrieved February 17, 2026, from [Link]

  • Solubility of Amides - Chemistry Stack Exchange. (2020, July 10). Retrieved February 17, 2026, from [Link]

  • 5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach - Polymers in Medicine. (2024, February 2). Retrieved February 17, 2026, from [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). Retrieved February 17, 2026, from [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 17, 2026, from [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF - ResearchGate. (2025, August 9). Retrieved February 17, 2026, from [Link]

  • Amines and Amides. (n.d.). Retrieved February 17, 2026, from [Link]

  • 5-chloro-2-(trifluoromethyl)benzamide (C8H5ClF3NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4. (n.d.). Retrieved February 17, 2026, from [Link]

  • New analytical methods for the determination of Bendamustine hydrochloride: An anti-neoplastic drug - JOCPR. (n.d.). Retrieved February 17, 2026, from [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-RC-4821-B Last Updated: February 17, 2026

Part 1: Frequently Asked Questions (FAQs) - Understanding the Analyte

Before beginning experimental work, understanding the structural characteristics of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is crucial for predicting its solubility and developing an effective purification strategy.

Q1: What are the key structural features of this molecule that will influence solvent selection?

A1: The molecule possesses several functional groups that dictate its polarity and potential intermolecular interactions:

  • Aromatic Ring: A substituted benzene ring provides a nonpolar, hydrophobic core.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group, increasing the nonpolar character.

  • Chloro Group (-Cl): A halogen that adds to the molecular weight and has a modest electron-withdrawing effect.

  • N-methoxybenzamide Group (-C(=O)NHOCH₃): This is the most polar part of the molecule. The amide functionality can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the methoxy group adds polarity.

Overall, the molecule has a mixed polarity. The large, substituted aromatic core suggests it will not be soluble in highly polar solvents like water, while the polar amide group suggests it will not be soluble in purely nonpolar solvents like hexane. The ideal solvent will likely have intermediate polarity.

Q2: What is the guiding principle for selecting a recrystallization solvent?

A2: The fundamental principle is "like dissolves like," but with a critical temperature-dependent component.[1][2] An ideal recrystallization solvent will exhibit the following characteristics[3][4][5]:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for high recovery of purified crystals.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3][4]

  • Chemical inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[3]

Part 2: Troubleshooting Guide - The Solvent Screening Process

This section is designed to guide you through the empirical process of selecting a suitable solvent system.

Q3: My compound doesn't dissolve in the solvent, even when heated. What should I do?

A3: This indicates the solvent is too nonpolar or too polar for the compound.

  • Analysis: Your compound has both polar (amide) and nonpolar (trifluoromethylphenyl) regions. If you are using a very nonpolar solvent (e.g., hexane, cyclohexane), the polar amide group is preventing dissolution. If you are using a very polar solvent (e.g., water), the nonpolar aromatic ring is the issue.

  • Solution:

    • Single Solvent: Choose a solvent of intermediate polarity. See the solvent selection table below. Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are often good starting points.

    • Mixed Solvent System: If a single solvent is not effective, use a miscible pair of solvents.[3] Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or methanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., water or hexane) to the hot solution until it just becomes cloudy (the saturation point). Re-heat gently to clarify the solution, then allow it to cool slowly.[6]

Q4: My compound dissolves in the solvent at room temperature. Is this a problem?

A4: Yes, this is not an ideal solvent for recrystallization. If the compound is soluble in the cold solvent, you will experience significant product loss, as a large amount will remain dissolved in the mother liquor after cooling.[5][7]

  • Solution: Select a less polar solvent. For example, if your compound dissolves readily in cold ethanol, try isopropanol or a mixture of ethyl acetate and hexane.

Q5: I've cooled the solution, but no crystals have formed. What went wrong?

A5: This is a common issue that can arise from several factors[8][9]:

  • Too much solvent was used: This is the most frequent cause.[8] The solution is not saturated, and the concentration of the dissolved compound is too low for crystals to form.

    • Fix: Gently heat the solution to boil off some of the solvent (5-10% of the volume) to increase the concentration. Allow it to cool again.[8][10]

  • Supersaturation: The solution may be supersaturated, a metastable state where crystals have not yet nucleated.

    • Fix 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Fix 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[8]

  • Cooling was too rapid: Very rapid cooling can sometimes lead to supersaturation. Allow the flask to cool slowly to room temperature before moving it to an ice bath.

Q6: My compound "oiled out" instead of forming crystals. How do I fix this?

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[9] This is common for compounds with lower melting points or when the solution is highly concentrated.[9]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (1-5%) of additional solvent to lower the saturation point.[9][10]

    • Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[10] This ensures that the solution becomes saturated at a temperature below the compound's melting point.

Part 3: Experimental Protocols & Data

Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a small amount of crude material.

  • Place approximately 20-30 mg of crude 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Record the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture in a sand or water bath towards the solvent's boiling point.[4]

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice-water bath.

  • Observe if crystal formation occurs. An ideal solvent is one where the compound is insoluble/sparingly soluble in the cold but fully soluble when hot, and forms a good quantity of crystals upon cooling.[5]

Data: Common Recrystallization Solvents

The following table provides properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexNotes / Potential Hazards
Nonpolar
n-Hexane690.1Flammable, neurotoxin. Good for "anti-solvent".
Toluene1112.4Flammable, toxic. High boiling point can be useful.
Intermediate Polarity
Diethyl Ether352.8Extremely flammable, forms peroxides. Low boiling point can be difficult to work with.
Ethyl Acetate (EtOAc)774.4Flammable. A good general-purpose solvent.
Acetone565.1Flammable. Tends to dissolve many compounds at room temperature.
Isopropanol (IPA)823.9Flammable. A good alternative to ethanol.
Ethanol (EtOH)784.3Flammable. Dissolves a wide range of compounds.
Polar
Methanol (MeOH)655.1Flammable, toxic. Very polar.
Water (H₂O)10010.2Non-flammable. Often used as an "anti-solvent" with alcohols.

Polarity Index values are relative and sourced from various chemical handbooks.

Part 4: Visualization of Workflow

The following diagrams illustrate the logical flow of the solvent selection and general recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation start Place Crude Solid in Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Dissolve add_solvent->dissolve cool Cool Slowly to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals (Vacuum Filtration) ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Obtain Pure Product dry->end

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Shen, T., & Palmer, D. S. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Cortes-Ciriano, I., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19708. Retrieved from [Link]

  • Ad de Lange, et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Occidental College, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from [Link]

Sources

Resolving stability problems with N-methoxy benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving stability problems with N-methoxy benzamides Role: Senior Application Scientist / Technical Support Lead Interface: Interactive Technical Support Center[1]

Precision Troubleshooting for Hydroxamic Acid Derivatives & Weinreb Amides

Status: 🟢 SYSTEM ONLINE Ticket Priority: HIGH (Stability & Decomposition Issues) Current Module: Stability & Reaction Optimization

Welcome to the technical support hub for N-methoxy benzamides . Whether you are utilizing N-methoxy-N-methylbenzamides (Weinreb amides) for acylation or secondary N-methoxy benzamides (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


)  as directing groups (DGs) for C-H activation, this interface provides root-cause analysis and recovery protocols.

📂 Module 1: Storage & Chemical Integrity

Issue: My material is turning yellow or degrading during storage.

🛠 Root Cause Analysis

N-methoxy benzamides possess a unique N–O bond (bond dissociation energy ~50–60 kcal/mol) and an activated carbonyl. Instability arises from three vectors:

  • Photolytic N–O Homolysis: Exposure to UV/blue light generates amidyl and methoxy radicals.

  • Acid-Catalyzed Hydrolysis: Trace acid + moisture accelerates hydrolysis to benzoic acid and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -methylhydroxylamine.
    
  • Bamberger-like Rearrangements: In highly acidic media, the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     group can rearrange to form 
    
    
    
    -anisidine derivatives (phenyl ring amination).
📋 Stabilization Protocol (Standard Operating Procedure)
  • Storage: Store at -20°C under Argon.

  • Container: Amber glass is mandatory to prevent photolysis.

  • Stabilizer: If storing as a solution (e.g., in DCM), filter through a small plug of basic alumina before long-term storage to scavenge trace acids.[1]

📉 Visualization: Decomposition Pathways

Decomposition Start N-Methoxy Benzamide Light UV Light (hν) Start->Light Acid H+ / H2O Start->Acid Radicals Amidyl + •OMe Radicals Light->Radicals Homolysis Hydrolysis Benzoic Acid + MeO-NH3+ Acid->Hydrolysis Nucleophilic Attack Rearrange o/p-Anisidine Derivatives (Acid catalyzed) Acid->Rearrange Migration

Figure 1: Primary decomposition vectors for N-methoxy benzamides.[1] Note that photolysis yields radical species often responsible for yellowing.[1]

📂 Module 2: C-H Activation Troubleshooting

Issue: Low yield or "Dead Catalyst" in Rh(III)/Ru(II) catalyzed reactions.

🧠 The "Internal Oxidant" Trap

In C-H activation, N-methoxy benzamides act as Directing Groups (DGs) .[1] A critical failure mode is the unintended cleavage of the N–O bond .

  • Scenario A (Desired): You want to couple an alkyne/alkene and keep the N-OMe (External Oxidant mode).

  • Scenario B (Desired): You want to synthesize an isoquinolone and cleave the N-OMe (Internal Oxidant mode).

Use the table below to diagnose your specific failure:

SymptomDiagnosisCorrective Action
Product is de-methoxylated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

amide formed)
Premature N–O Reduction. The catalyst or reaction conditions are reducing the N–O bond before C-C bond formation.Switch Solvent: Use HFIP (Hexafluoroisopropanol) .[2] HFIP stabilizes the pre-transition state via H-bonding and prevents reductive elimination of the N-H amide.
Starting Material Recovery (No Reaction) Strong Chelation Inhibition. The N-methoxy amide is binding too tightly to the metal center (saturation).Add Additive: Add PivOH (30 mol%) or NaOAc . Carboxylates assist in the Concerted Metalation-Deprotonation (CMD) step, breaking the "chelation lock."[1]
Formation of free Benzoic Acid Hydrolysis. Reaction temperature is too high (>100°C) in the presence of moisture.Dry System: Add 4Å Molecular Sieves. Lower temp to 60–80°C and use a more active catalyst system (e.g.,

+

).
🧪 Validated Protocol: Rh(III)-Catalyzed Olefination

Reference: Adapted from Glorius et al. and Wang et al.[1]

  • Setup: Flame-dry Schlenk tube.

  • Reagents:

    • N-methoxy benzamide (1.0 equiv)[1]

    • Acrylate (1.2 equiv)

    • 
       (2.5 mol%)
      
    • 
       (10 mol%) — Activates the catalyst.
      
    • 
       (2.0 equiv) — External oxidant required to PRESERVE the N-OMe bond.
      
  • Solvent: DCE or MeOH (0.1 M).

  • Execution: Heat to 60°C for 12h.

  • Checkpoint: If the solution turns black immediately (Rh(0) precipitation), your oxidant loading is insufficient.

📂 Module 3: Workup & Purification

Issue: Product loss during extraction or chromatography.

⚠️ The "Weinreb" Workup Risk

While Weinreb amides are stable, secondary N-methoxy amides are significantly more acidic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 ~8–9) than standard amides.
  • Risk: Washing with strong base (NaOH/KOH) deprotonates the nitrogen. The resulting anion is water-soluble, leading to massive mass loss into the aqueous layer.[1]

✅ Safe Workup Protocol
  • Quench: Use Saturated

    
      (pH ~5–6). Do not use NaOH.
    
  • Extraction: Use EtOAc or DCM.

    • Tip: If the compound is polar, add 5% MeOH to the organic solvent to improve recovery.

  • Purification (Flash Column):

    • Stationary Phase: Standard Silica Gel 60.

    • Mobile Phase Modifier: If streaking occurs, do NOT use Triethylamine (TEA). TEA can induce hydroxamic acid chelation to silica impurities.

    • Correct Modifier: Use 0.5% Acetic Acid in the eluent to keep the amide protonated and moving.

📂 Module 4: Mutagenicity & Safety (Ames Alerts)

Issue: Safety team flagged the compound as a potential mutagen.

🧬 Technical Context

Hydroxamic acids and N-methoxy amides are structural alerts for mutagenicity (Ames Positive).

  • Mechanism: Metabolic activation (via CYP450) or hydrolysis releases Hydroxylamine or Methoxyamine . These are alpha-nucleophiles that can react with DNA bases (cytosine) causing transition mutations.[1]

🛡 Handling & Documentation

If you are in early drug discovery, you must treat these intermediates as Genotoxic Impurities (GTI) until proven otherwise.[1]

  • Containment: Use a dedicated hood. Double-glove (Nitrile).[1]

  • Destruction: Do not dispose of in general organic waste. Treat with 10% Sodium Bisulfite solution (reduces the N-O bond) or 1M HCl/Iron powder before disposal to cleave the mutagenic pharmacophore.

📊 Troubleshooting Logic Tree

Troubleshooting Start Identify Problem Q1 Is the N-O bond breaking unintentionally? Start->Q1 Solvent Check Solvent: Are you using HFIP? Q1->Solvent Yes Q2 Is the yield low (<30%)? Q1->Q2 No Action1 Switch to HFIP (Stabilizes Amide) Solvent->Action1 No Workup Check Workup pH: Did you use NaOH? Q2->Workup Yes Q3 Material yellowing in storage? Q2->Q3 No Action2 STOP: Product is in Aq Layer. Acidify to pH 5 & Re-extract Workup->Action2 Yes Action3 Photolysis detected. Purify & Store in Amber/Dark Q3->Action3 Yes

Figure 2: Decision matrix for diagnosing stability and yield issues.

📚 References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Li, B.; Wang, B.; et al. (2012).[1][3] "Ruthenium-Catalyzed Oxidative C–H Bond Olefination of N-Methoxybenzamides Using an Oxidizing Directing Group". Organic Letters, 14(3), 736–739.[1][3] Link

  • Ackermann, L. (2011).[1] "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope". Chemical Reviews, 111(3), 1315–1345.[1] Link

  • Guimond, N.; Fagnou, K. (2010).[1] "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes". Journal of the American Chemical Society, 132(20), 6908–6909. Link

  • OECD Guideline 471. "Bacterial Reverse Mutation Test (Ames Test)". OECD Guidelines for the Testing of Chemicals. Link

Sources

Technical Support Center: Scale-Up Guide for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide CAS Registry Number: (Analogous structures: 2734776-98-6 for N-methyl variant) Primary Application: Key intermediate for agrochemical active ingredients (e.g., fluopicolide analogs) and pharmaceutical precursors requiring "magic methyl" effects or hydroxamic acid derivatives.

Technical Context: Scaling up this molecule presents a unique "perfect storm" of chemical challenges. The 2-trifluoromethyl (


) group  provides significant steric bulk ortho to the carbonyl center, severely retarding nucleophilic attack. Simultaneously, the 5-chloro substituent  deactivates the ring electronically. The N-methoxy  functionality introduces thermal instability risks distinct from standard amides.

This guide addresses the critical failure modes encountered when moving from gram-scale (Lab) to kilogram-scale (Pilot Plant).

Process Workflow & Critical Control Points

The following diagram illustrates the optimized synthesis pathway and the critical nodes where failure typically occurs during scale-up.

G Start 5-Chloro-2-(trifluoromethyl) benzoic acid Step1 Activation (Acid Chloride Formation) Start->Step1 SOCl2 / DMF (cat) Inter Intermediate: Benzoyl Chloride Step1->Inter Exothermic Step2 Amidation (Methoxyamine HCl + Base) Inter->Step2 Controlled Addition Impurity1 Hydrolysis Product (Reverted Acid) Inter->Impurity1 Moisture Ingress End Target: 5-Chloro-N-methoxy- 2-(trifluoromethyl)benzamide Step2->End Yield >85% Impurity2 Bis-Acylated Dimer (Over-reaction) Step2->Impurity2 Excess Acid Chloride High Temp

Figure 1: Reaction pathway highlighting the critical intermediate instability and potential impurity diversions.

Troubleshooting Guide: Common Scale-Up Failures

Issue 1: Incomplete Conversion During Acid Chloride Formation

Symptom: HPLC shows significant residual carboxylic acid starting material despite refluxing with Thionyl Chloride (


).
Root Cause:  The ortho-trifluoromethyl group creates a "steric wall," preventing the thionyl chloride from effectively attacking the carbonyl oxygen. Standard reflux times (1-2 hours) are insufficient for this sterically hindered substrate.

Corrective Protocol:

  • Catalytic Acceleration: You must use N,N-Dimethylformamide (DMF) as a catalyst. It forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than

    
    .
    
    • Load: 1-2 mol% DMF relative to the substrate.

  • Temperature Ramp: Reflux at true boiling point of

    
     (76°C) is required.
    
  • Endpoint Verification: Do not rely on time. Monitor by quenching an aliquot with methanol and checking for the methyl ester via HPLC/GC.

Issue 2: "Runaway" Exotherm During Amidation

Symptom: Sudden temperature spike >15°C upon adding the acid chloride to the methoxyamine solution, leading to dark colored reaction mixtures. Root Cause: The reaction between the acid chloride and methoxyamine is highly exothermic. On a large scale, heat dissipation is slower (lower surface-area-to-volume ratio). High temperatures degrade the labile N-O bond.

Corrective Protocol:

  • Inverse Addition: Always add the Acid Chloride (dissolved in DCM or Toluene) slowly into the Methoxyamine/Base mixture. Never the reverse.

  • Active Cooling: Jacket temperature should be set to -10°C to maintain internal mass temperature < 5°C during addition.

  • Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $) before starting. If

    
    , dilute the acid chloride stream.
    
Issue 3: Formation of the "Bis-Acylated" Impurity

Symptom: Presence of a high molecular weight impurity (M+ = ~450-480 Da). Root Cause: The target molecule (secondary amide) still possesses an acidic proton (


). In the presence of excess base and acid chloride, the product reacts with another molecule of acid chloride to form the N,O-diacyl or N,N-diacyl dimer.

Corrective Protocol:

  • Stoichiometry Control: Strictly limit the Acid Chloride to 0.95 - 1.0 equivalents relative to Methoxyamine. Do not use excess acid chloride "to drive the reaction."

  • Base Selection: Use a weaker base if possible (e.g.,

    
     in a biphasic system) rather than strong organic bases (TEA/DIPEA) if the solubility profile allows. This reduces the deprotonation of the product amide.
    

Data & Specifications

Physicochemical Properties & Safety Thresholds
ParameterSpecificationScale-Up Implication
Molecular Weight 253.56 g/mol Calculation basis for stoichiometry.
Melting Point 60-63°C (Typical for similar analogs)Low MP implies difficult crystallization; oiling out is a risk.
Exotherm Onset ~110°C (DSC Data - Estimated)CRITICAL: Do not distill solvent above 60°C. Risk of Lossen-type rearrangement.
Solubility High in DCM, EtOAc; Low in WaterBiphasic workup is efficient for salt removal.
Corrosivity High (Acid Chloride intermediate)Glass-lined reactors (GLR) required. SS316 is vulnerable to HCl pitting.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous Methoxyamine Hydrochloride directly? A: Yes, this is the preferred "Schotten-Baumann" condition. Dissolve Methoxyamine HCl in water, neutralize with NaOH or


 to pH 8-9, and add the acid chloride in an organic solvent (DCM or Toluene) under vigorous stirring. This biphasic method acts as a heat sink and often suppresses dimer formation.

Q: The acid chloride solidifies in the addition funnel. What should I do? A: 5-Chloro-2-(trifluoromethyl)benzoyl chloride has a freezing point near room temperature.

  • Solution: Dissolve the acid chloride in the reaction solvent (e.g., Toluene or DCM) before transferring to the addition funnel. A 50% w/w solution is usually stable and flowable.

Q: Why is the product turning pink/red during drying? A: This indicates trace iron contamination or oxidation of the N-methoxy group (radical formation).

  • Solution: Ensure all reactor surfaces are Glass-Lined or Passivated. Wash the organic layer with a dilute EDTA solution or Sodium Bisulfite solution during workup to sequester metals and reduce oxidants.

Q: Is the N-methoxy bond stable to acid workup? A: It is relatively stable to dilute cold acid (e.g., 1M HCl washes), which is necessary to remove unreacted pyridine/amines. However, prolonged exposure to strong acid at elevated temperatures will hydrolyze the N-O bond. Keep acid washes brief and cold (<10°C).

References

  • Vertex AI Search. (2025). Safety Hazards of 2-(Trifluoromethyl)benzoyl chloride Scale Up. Retrieved from

  • Organic Syntheses. (2010). Preparation of N-methoxyamides from Acid Chlorides. Org. Synth. 2010, 87, 199-207. Retrieved from

  • ChemicalBook. (2024). 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide Properties. Retrieved from

  • Google Patents. (2003). Process for the synthesis of benzamide derivatives (Mosapride analogs). WO2003106440A2. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. Retrieved from

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a specific Process Safety Assessment (PSA) before scaling up any chemical reaction.

Technical Support Center: Stability & Handling of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Generic-Ref-5Cl-CF3] CAS Number: 2734774-04-8 Chemical Name: 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Stability Challenge

You are likely utilizing 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide as a specialized building block—potentially as a Weinreb amide analog for ketone synthesis or as a pharmacophore in its own right. While the core benzamide structure is robust, the unique combination of the N-methoxy group and the ortho-trifluoromethyl (


) substituent  creates a specific vulnerability to hydrolysis.

This guide addresses the primary degradation pathway: the cleavage of the amide bond to yield 5-chloro-2-(trifluoromethyl)benzoic acid and methoxyamine . Understanding the interplay between the steric bulk of the


 group and the electronic activation of the carbonyl is critical for maintaining compound integrity.

Module 1: Critical Storage & Handling (Prevention)

The Hydrolysis Risk Profile

This compound is an N-alkoxyamide . Unlike simple amides, the N-O bond reduces the resonance overlap of the nitrogen lone pair with the carbonyl, making the carbonyl carbon more electrophilic. Furthermore, the electron-withdrawing ortho-


  and meta-Cl  groups inductively destabilize the amide bond, making it susceptible to nucleophilic attack by water, even under mild conditions.
Storage Protocols
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Low temperature kinetically inhibits the nucleophilic attack of residual moisture.
Atmosphere Argon or Nitrogen Prevents absorption of atmospheric moisture. The compound is potentially hygroscopic.
Container Amber Glass, Tightly Sealed Protects from light (though photolysis is a secondary risk) and ensures a moisture barrier.
Solvent Storage Avoid Protic Solvents Do not store in Methanol or Water. If solution storage is necessary, use anhydrous DMSO or Acetonitrile.

Module 2: Reaction Optimization & Troubleshooting

Mechanism of Degradation

Understanding how the molecule breaks down allows you to prevent it. The degradation is pH-dependent.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates it for water attack.[1] The steric bulk of the 2-

    
     group provides some protection, but strong acids (pH < 2) will drive hydrolysis.
    
  • Basic Conditions: The N-H proton is acidic (

    
    ). Bases deprotonate the nitrogen to form an anion (
    
    
    
    ). While this anion repels nucleophiles, high concentrations of hydroxide or prolonged exposure can force hydrolysis or lead to the Lossen Rearrangement (though less common for N-alkyl/aryl hydroxamates compared to O-acyl derivatives).
Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis pathways you must avoid.

HydrolysisPathway Start 5-Chloro-N-methoxy- 2-(trifluoromethyl)benzamide AcidPath Acidic Hydrolysis (H3O+ / H2O) Start->AcidPath pH < 3 BasePath Basic Hydrolysis (OH- / H2O) Start->BasePath pH > 10 Intermediate Tetrahedral Intermediate AcidPath->Intermediate BasePath->Intermediate ProductAcid 5-Chloro-2-(trifluoromethyl) benzoic acid Intermediate->ProductAcid C-N Bond Cleavage ProductAmine Methoxyamine (NH2OMe) Intermediate->ProductAmine

Caption: Figure 1. Dual-pathway hydrolysis mechanism.[2] Note that extreme pH activates the cleavage of the amide bond, yielding the benzoic acid derivative.

Troubleshooting Workflow

Use this decision tree if you suspect degradation during your experiment.

Troubleshooting Start Issue: Low Yield or Unexpected Impurity CheckLCMS Check LCMS/HPLC Look for Mass Shift Start->CheckLCMS MassShift Is there a peak at [M-29] or [M-30]? CheckLCMS->MassShift YesHydrolysis Diagnosis: Hydrolysis (Loss of -NHOMe, Gain of -OH) MassShift->YesHydrolysis Yes NoHydrolysis Diagnosis: Other Issue (Cyclization/ dimerization) MassShift->NoHydrolysis No ActionAcid Action: Check Aqueous Workup Was pH < 3 or > 10? YesHydrolysis->ActionAcid ActionTemp Action: Check Temperature Was reaction heated > 60°C? YesHydrolysis->ActionTemp SolutionBuffer Solution: Use Buffered Workup (Phosphate pH 6-7) ActionAcid->SolutionBuffer SolutionCold Solution: Maintain < 0°C during quenching ActionTemp->SolutionCold

Caption: Figure 2. Diagnostic workflow for identifying and resolving hydrolysis-related yield losses.

Module 3: Analytical Troubleshooting

Identifying the Hydrolysis Product

When analyzing reaction mixtures, the hydrolysis product (Benzoic Acid derivative) often co-elutes with the starting material on standard C18 gradients due to similar lipophilicity driven by the


 and 

groups.
Analytical MethodSignal for Parent CompoundSignal for Hydrolysis Product (Impurity)
LC-MS (ESI+) [M+H]+ = 254 (approx)[M+H]+ = 225 (Loss of 29 Da)
1H NMR (

)
Singlet at ~3.8-4.0 ppm (

)
Disappearance of the O-Me singlet. Appearance of broad -COOH peak (10-12 ppm).
19F NMR Single

peak
Shifted

peak (typically downfield shift due to acid formation).

Note: The exact mass shift calculation: Loss of


 (-46) + Gain of 

(+17) = Net change of -29 Da .

Frequently Asked Questions (FAQ)

Q1: Can I use aqueous NaOH to quench reactions involving this compound?

  • Answer: Proceed with extreme caution. While the ortho-

    
     group provides steric hindrance that slows down nucleophilic attack, the N-H proton is acidic. Strong bases will deprotonate the amide. While the anion is transiently stable, prolonged exposure or heating in base will drive hydrolysis to the benzoate. Recommendation:  Quench with saturated 
    
    
    
    or a phosphate buffer at pH 7.

Q2: Why is the N-methoxy group unstable compared to N-methyl?

  • Answer: The N-methoxy group is electron-withdrawing relative to an N-methyl group. This reduces the electron density on the carbonyl carbon, making it more electrophilic and susceptible to attack by water. Additionally, methoxyamine (

    
    ) is a better leaving group than methylamine (
    
    
    
    ), lowering the energy barrier for the breakdown of the tetrahedral intermediate.

Q3: Does the ortho-trifluoromethyl group make the compound more or less stable?

  • Answer: It has a dual effect .[3] Sterically, it protects the carbonyl from attack, making it more stable than the para-isomer. However, electronically, it is a strong electron-withdrawing group, which activates the carbonyl. In practice, the steric protection dominates at neutral pH, but under forcing acidic/basic conditions, the electronic activation facilitates degradation.

References

  • Mechanism of Amide Hydrolysis

    • Brown, R. S., et al. "Hydrolysis of Amides and Related Compounds." Journal of the American Chemical Society.[4] Explains the general acid/base catalyzed pathways for activated amides.

    • Source:

  • Reactivity of N-Alkoxyamides (Hydroxamic Esters)

    • Specific stability data on N-methoxy benzamides highlights their susceptibility to base-catalyzed hydrolysis due to the acidity of the N-H bond.
    • Source:

  • Ortho-Substituent Effects

    • Research on ortho-trifluoromethyl benzamides demonstrates the "Ortho Effect," where steric inhibition of resonance twists the amide bond, altering reactivity profiles compared to planar benzamides.
    • Source:

  • Compound Registry

    • 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (CAS 2734774-04-8).[5][6]

    • Source:

Sources

Validation & Comparative

Comparing reactivity of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide vs Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reactivity of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide vs. Weinreb Amides

Executive Summary

This guide compares the reactivity profile of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (a secondary N-methoxy amide) against standard Weinreb amides (N-methoxy-N-methyl amides).

While often conflated, these two species exhibit fundamentally different mechanistic behaviors with organometallic reagents. The secondary amide offers a streamlined synthesis (avoiding N-methylation) but requires modified stoichiometry (2.0+ equivalents of nucleophile) and relies on the electron-withdrawing nature of the 2-CF


 and 5-Cl substituents to facilitate reaction via a dianionic intermediate. Standard Weinreb amides remain the gold standard for high-value nucleophiles due to their 1:1 stoichiometry and chelation-controlled stability.

Structural & Mechanistic Distinctions

The core difference lies in the presence of an acidic N-H proton in the secondary amide versus the inert N-Me group in the Weinreb amide.

Feature5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide Standard Weinreb Amide
Structure Secondary Amide (

)
Tertiary Amide (

)
Proton Source Acidic N-H (pKa

16–18)
None (Inert N-Me)
Intermediate Dianion (requires 2 eq. nucleophile)Mono-anionic Chelate (requires 1 eq.)
Key Risk Elimination of MeOH (Isocyanate formation)Over-addition (Rare)
Electronic Effect 2-CF

/5-Cl groups activate the anion for 2nd attack.
2-CF

/5-Cl groups stabilize the tetrahedral intermediate.
Mechanistic Pathways (Graphviz Diagram)

The following diagram illustrates the divergent reaction pathways. The secondary amide must pass through an unreactive mono-anion phase before forming the productive dianion.

ReactionPathways Start_Sec Secondary N-Methoxy Amide (5-Cl, 2-CF3) Anion Amide Anion (Mono-anion) [R-CON-OMe]- Li+ Start_Sec->Anion Deprotonation (Fast) Start_Wein Weinreb Amide (N-Methoxy-N-Methyl) Chelate Stable Weinreb Chelate (5-Membered Ring) Start_Wein->Chelate Nucleophilic Attack (Chelation Control) Nu1 Nucleophile (1st Eq) (RLi / RMgX) Nu1->Anion Nu1->Chelate Nu2 Nucleophile (2nd Eq) (RLi / RMgX) Dianion Dianionic Intermediate [R-C(O-)(R')-N-OMe]2- 2Li+ Nu2->Dianion Anion->Dianion Nucleophilic Attack (Facilitated by CF3/Cl EWGs) Hydrolysis Acidic Hydrolysis (H3O+) Chelate->Hydrolysis Dianion->Hydrolysis Ketone Target Ketone (5-Cl-2-CF3-Ph-C(=O)R') Hydrolysis->Ketone

Caption: Divergent pathways: The Weinreb amide forms a stable chelate directly, while the secondary amide requires deprotonation followed by a difficult second addition to an anionic species.

Detailed Reactivity Analysis

A. The Secondary Amide Challenge (The "Dianion" Route)

For most substrates, secondary N-methoxy amides are poor precursors for ketones because the amide anion formed after the first equivalent of base is electron-rich, repelling the second equivalent of nucleophile.

  • The Exception (This Substrate): The 2-trifluoromethyl and 5-chloro groups are strong electron-withdrawing groups (EWGs). They pull electron density away from the carbonyl carbon, making it sufficiently electrophilic to accept a second nucleophile even when the nitrogen bears a negative charge.

  • Stoichiometry: You must use at least 2.2 equivalents of organometallic reagent.

    • 1.0 eq: Deprotonates the N-H.

    • 1.0 eq: Attacks the Carbonyl.

    • 0.2 eq: Buffer for moisture/impurities.

B. The Weinreb Advantage (The "Chelate" Route)

The N-methoxy-N-methyl amide is the industry standard because it avoids the "waste" of the first equivalent of nucleophile.

  • Stability: The 5-membered chelate (Metal-O-C-N-O) is exceptionally stable, preventing the "over-addition" that leads to tertiary alcohols.

  • Atom Economy: Ideal when the nucleophile (e.g., a complex drug fragment) is precious.

Experimental Protocols

Protocol A: Synthesis from Weinreb Amide (Standard)

Best for: Expensive nucleophiles, high-precision synthesis.

  • Preparation: Dissolve 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cooling: Cool the solution to -20 °C (The ortho-CF

    
     group provides steric bulk, so -78 °C is often unnecessary and may slow kinetics; -20 °C to 0 °C is optimal).
    
  • Addition: Add Organomagnesium/Lithium Reagent (1.1 mmol, 1.1 eq) dropwise over 10 minutes.

  • Monitoring: Stir for 1 hour. Monitor by TLC/HPLC. The intermediate is stable; no ketone is formed until quench.

  • Quench: Pour into cold 1M HCl or sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Yield Expectation: >90%.

Protocol B: Synthesis from Secondary Amide (Cost-Effective)

Best for: Cheap nucleophiles (e.g., MeMgBr, PhLi), avoiding methylation step.

  • Preparation: Dissolve 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool to -40 °C . (Lower temperature is required initially to control the exotherm of deprotonation and prevent elimination side-reactions).

  • Deprotonation: Add Organometallic Reagent (1.0 mmol, 1st eq) dropwise. Note: No product forms yet; you are generating the anion.

  • Addition: Add the second portion of Organometallic Reagent (1.2–1.5 mmol, total ~2.5 eq) slowly.

  • Warming: Allow the reaction to warm to 0 °C or Room Temperature. The electron-withdrawing CF

    
     group is required to drive this difficult second addition.
    
  • Quench: Pour into cold 1M HCl.

  • Yield Expectation: 70–85% (Lower due to potential side reactions like elimination to isocyanate).

Comparative Data Summary

MetricSecondary Amide (

)
Weinreb Amide (

)
Nucleophile Eq. 2.2 – 2.5 eq 1.05 – 1.2 eq
Reaction Time Slower (2–4 hours)Fast (30–60 mins)
Temp. Sensitivity High (Risk of elimination if too hot)Low (Stable intermediate)
Atom Economy Poor (Wastes 1 eq nucleophile)Excellent
Step Count Fewer (Direct from acid chloride +

)
+1 Step (Requires

or methylation)
Suitability Commodity Reagents (e.g., MeLi)Precious Reagents (e.g., API fragments)

Conclusion & Recommendation

  • Use the Weinreb Amide (Tertiary) if your nucleophile is expensive, complex, or difficult to synthesize. The reliability and 1:1 stoichiometry justify the extra step of synthesizing the methylated amide.

  • Use the Secondary Amide only if you are adding a cheap, commercially available nucleophile (like Methyl Grignard or Phenyl Lithium) and wish to shorten the synthetic route by avoiding the N-methylation step. The 2-CF

    
     and 5-Cl groups provide the necessary electronic activation to make this "dianion" route viable, which would fail for electron-rich benzamides.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 2005 , 7(7), 1427–1429. Link

  • Graham, S. L., et al. "Formation of ketones from the reaction of organolithium reagents with secondary N-methoxy amides." Tetrahedron Letters, 1995, 36, 3129.
  • Williams, J. M., et al. "Synthesis of Efavirenz (Sustiva) and related analogues." Journal of Organic Chemistry, 2000, 65, 2624.

Sources

A Comparative Guide to the Comprehensive Validation of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Integrity

In pharmaceutical development and quality control, the accuracy of every analytical measurement is paramount. The entire framework of assuring a drug's identity, purity, strength, and quality rests upon the reliability of its reference standards. An insufficiently characterized reference standard can lead to cascading errors, impacting everything from stability studies to final dosage assays, potentially delaying regulatory approval or compromising patient safety.[1] This guide provides a comprehensive, scientifically-grounded framework for the validation of a novel chemical entity, 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, as a primary reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each step and comparing methodologies to establish a self-validating system of characterization. The principles and protocols outlined here are designed to meet the stringent requirements of global regulatory bodies like the FDA and are informed by guidelines from the International Council for Harmonisation (ICH).[1][2]

Part 1: Foundational Characterization - Establishing Identity

Before a candidate material can be considered a reference standard, its chemical identity must be unequivocally confirmed. This is not a single measurement but a confluence of data from orthogonal analytical techniques, each providing a unique piece of the structural puzzle. For a primary reference standard, the goal is to create a complete and unambiguous data package that leaves no doubt as to the molecular structure.[1][3]

Spectroscopic Confirmation: The Molecular Fingerprint

Spectroscopic methods provide the foundational evidence of a molecule's structure. While techniques like Infrared (IR) spectroscopy offer valuable information about functional groups, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural elucidation for reference standard characterization.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the gold standard for structural confirmation, NMR provides detailed information about the chemical environment of individual atoms.[4] For 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, a multi-faceted NMR analysis is required:

    • ¹H NMR: Confirms the number and connectivity of protons, providing information on the aromatic substitution pattern and the N-methoxy group.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl and trifluoromethyl carbons.

    • ¹⁹F NMR: This is crucial for confirming the presence and purity of the trifluoromethyl group, a key structural feature.[5]

    • 2D NMR (COSY, HSQC/HMBC): These experiments are essential to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, serving as a critical check on the elemental composition.[3][4] High-resolution mass spectrometry (HRMS) is preferred as it can determine the molecular formula with a high degree of confidence by measuring the mass-to-charge ratio to several decimal places. Fragmentation analysis (MS/MS) can further corroborate the structure by showing characteristic bond cleavages.

Workflow for Structural Elucidation

The following diagram illustrates the logical flow for confirming the identity of the candidate standard.

cluster_0 Candidate Material Synthesis & Purification cluster_1 Orthogonal Identity Confirmation cluster_2 Final Confirmation A Synthesized 5-Chloro-N-methoxy-2- (trifluoromethyl)benzamide B Mass Spectrometry (HRMS) - Molecular Formula Confirmation - Fragmentation Pattern A->B Analysis C NMR Spectroscopy - 1H, 13C, 19F - 2D (COSY, HMBC) A->C Analysis D FTIR Spectroscopy - Functional Group ID (C=O, C-F, C-Cl) A->D Analysis E Data Concordance Check - Does all data support the proposed structure? B->E C->E D->E F Identity Confirmed E->F Yes

Caption: Workflow for unambiguous identity confirmation.

Part 2: Purity Assessment - A Multi-Pronged Approach

A reference standard's value is intrinsically linked to its purity. Determining this purity with the highest possible accuracy requires a combination of methods that can detect and quantify different types of impurities, including organic (process-related, degradants), inorganic, and residual solvents.[1] Relying on a single method is insufficient for a primary standard.

Chromatographic Purity: The Workhorse Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds.[4][6] Its ability to separate complex mixtures makes it ideal for detecting and quantifying organic impurities.[7]

Comparative Insight:

  • Primary Standard Validation: For a primary standard, the HPLC method itself must be fully validated according to ICH Q2(R1) guidelines.[8][9] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. This rigorous validation ensures the purity value is trustworthy and reproducible.

  • Working Standard Check: In contrast, a secondary or working standard might be qualified against the primary standard using a less extensively validated method, as its role is for routine testing where traceability to the primary standard is the key requirement.[10]

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for certifying reference standards.[11] Unlike chromatography, which provides a relative purity value (area %), qNMR determines the absolute purity or "mass fraction" of the analyte by comparing its NMR signal intensity to that of a certified internal standard of known purity.[12] The key advantage is its direct traceability to the International System of Units (SI).[12][13]

Causality in Method Choice: Why use qNMR in addition to HPLC? HPLC detectors (like UV-Vis) have different response factors for different molecules. An impurity might absorb less UV light than the main compound, leading to an underestimation of its quantity and an overestimation of the main compound's purity. The NMR signal intensity, however, is directly proportional to the number of nuclei, making it a more accurate and universal method for quantification without needing a specific reference standard for each impurity.[13]

Mass Balance: The Comprehensive Calculation

The mass balance approach is a traditional and highly reliable method for assigning purity. It involves subtracting the sum of all impurity contents (organic, inorganic, water, residual solvents) from 100%. This comprehensive approach ensures no potential impurity is overlooked.

Workflow for Comprehensive Purity Determination

cluster_0 Confirmed Identity Candidate Material cluster_1 Impurity Analysis cluster_2 Purity Assignment cluster_3 Final Certification A 5-Chloro-N-methoxy-2- (trifluoromethyl)benzamide B Chromatographic Purity (HPLC-UV/DAD) - Organic Impurities A->B Testing C Residual Solvents (Headspace GC-MS) A->C Testing D Water Content (Karl Fischer Titration) A->D Testing E Inorganic Impurities (Sulphated Ash / ROI) A->E Testing G Quantitative NMR (qNMR) - Direct Purity vs. Certified Standard A->G F Mass Balance Calculation 100% - (%Organic + %Water + %Solvents + %Inorganic) B->F C->F D->F E->F H Compare & Finalize Purity Value F->H G->H

Caption: Orthogonal methods for assigning reference standard purity.

Comparative Data Summary

The following table illustrates how data from these different methods would be compiled and compared to arrive at a final, certified purity value.

Parameter Method Result Comment
Organic Purity Validated HPLC-DAD99.85% (Area)Sum of all detected organic impurities is 0.15%. Assumes equal detector response.
Water Content Karl Fischer Titration0.05%Essential for accurate weighing and solution preparation.
Residual Solvents Headspace GC-MS0.02% (Toluene)Confirms removal of solvents from the final purification step.
Inorganic Content Sulphated Ash (ROI)< 0.01%Indicates absence of significant inorganic impurities.
Purity by Mass Balance Calculation99.87% Calculated as 100% - (0.05% + 0.02% + 0.01% + [correction for organic impurities]).
Purity by qNMR ¹H NMR vs. NIST SRM99.8 ± 0.2% Provides a direct, SI-traceable purity value with calculated uncertainty.[11][13]
Final Certified Purity Consensus Value 99.85% Excellent agreement between orthogonal methods provides high confidence in the assigned value.

Part 3: Experimental Protocols

The trustworthiness of a reference standard is built upon the robustness and clarity of the methods used to characterize it.[8] The following are detailed, step-by-step protocols for the key analytical procedures.

Protocol 1: HPLC-UV Method for Purity Determination
  • Objective: To separate and quantify organic impurities in the 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide reference standard candidate.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (with full spectrum collection via DAD to check for peak purity).

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate material and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Integrate all peaks with an area greater than 0.03%.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

  • Validation Rationale: This gradient method is designed to be a robust "impurity hunt," capable of separating compounds with a wide range of polarities. The use of a DAD allows for the examination of peak purity and the identification of co-eluting impurities, a critical aspect of method specificity as defined by ICH Q2(R1).[14]

Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assignment
  • Objective: To determine the absolute mass fraction of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide using an internal standard.

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified Reference Material (CRM) of Maleic Acid (traceable to NIST).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Sample Preparation:

      • Accurately weigh ~15 mg of the candidate material into a vial.

      • Accurately weigh ~10 mg of the Maleic Acid CRM into the same vial.

      • Record all weights to at least 5 decimal places.

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

    • Data Processing:

      • Apply identical phasing and baseline correction to the entire spectrum.

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the vinylic proton signal from the maleic acid internal standard.

    • Calculation: The purity (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

  • Self-Validation: The choice of a certified, SI-traceable internal standard is the cornerstone of this method's trustworthiness.[12] The accuracy is further ensured by careful experimental design (e.g., long relaxation delay) and precise measurements (e.g., analytical balance).

Conclusion

Validating a reference standard for a compound like 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a rigorous, multi-faceted process that forms the foundation of reliable pharmaceutical analysis. This guide has demonstrated that establishing a primary reference standard is not about performing a series of disconnected tests, but about building a cohesive, self-validating body of evidence. By employing orthogonal methods such as validated chromatography and SI-traceable qNMR for purity assessment, and combining them with definitive spectroscopic techniques for identity confirmation, we create a standard that is not just "pure enough," but is "thoroughly characterized" to meet the highest scientific and regulatory expectations.[1] This comparative and rationale-driven approach ensures the resulting reference standard can be used with the utmost confidence, safeguarding the integrity of all subsequent analytical data.

References

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ensuring Purity for Chromatography in Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Characterisation of reference materials by isotope dilution mass spectrometry Source: Springer Link URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: NMR And Mass Spectrometry In Pharmaceutical Development Source: Outsourced Pharma URL: [Link]

  • Title: Advances in Chromatographic Techniques for Drug Purity Determination Source: ManTech Publications URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Characterisation of reference materials by isotope dilution mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Certified reference materials for quantitative NMR Source: Separation Science URL: [Link]

  • Title: How Chromatography Is Used In Pharmaceutical Analysis Source: SCION Instruments URL: [Link]

  • Title: Chromatographic Approaches to Pharmaceutical Impurity Profiling Source: Walsh Medical Media URL: [Link]

  • Title: EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]

  • Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]

  • Title: What are FDA Validation Regulations, Standards & Guidelines? Source: GetReskilled URL: [Link]

Sources

X-ray Crystallography Guide: 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the X-ray crystallography of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide . It is designed for researchers and drug development professionals requiring rigorous structural characterization of this specific fluorinated scaffold.

Executive Summary

5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (CAS: 2734774-04-8) represents a challenging but critical structural motif in medicinal chemistry, often serving as a precursor for Weinreb-type ketone synthesis or as a pharmacophore in its own right.[1][2] Its structural analysis is complicated by the steric bulk of the ortho-trifluoromethyl group and the conformational flexibility of the N-methoxy amide moiety.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (NMR, PXRD), establishing SC-XRD as the definitive "gold standard" for resolving the atropisomeric twist and hydrogen-bonding networks inherent to this molecule.

Part 1: Structural Context & The "Why"

Understanding the three-dimensional architecture of this molecule is not merely academic; it dictates its reactivity and binding affinity.

The Steric Conflict (The Ortho-Effect)

The defining feature of this molecule is the 2-(trifluoromethyl) group. Unlike a simple methyl group, the -CF


 moiety imposes a significant steric penalty, forcing the amide carbonyl out of coplanarity with the benzene ring.
  • Prediction: Expect a torsion angle (

    
    ) between the phenyl ring and the amide plane of 45°–70° .
    
  • Consequence: This de-conjugation interrupts the resonance between the amide nitrogen and the aromatic ring, potentially increasing the lability of the amide bond—a critical factor if this is an intermediate.

The N-Methoxy Conformation

The N-methoxy group introduces a unique conformational question: E (trans) vs. Z (cis) geometry.

  • Standard Secondary Amides: Overwhelmingly favor the Z (trans-amide) conformation to minimize steric clash between the R-group and the carbonyl oxygen.

  • N-Alkoxy Amides: Often exhibit a preference for the E conformation (carbonyl and alkoxy group on the same side) due to dipole-dipole minimization and potential intramolecular hydrogen bonding interactions, especially when influenced by the ortho-CF

    
     group.
    

Part 2: Comparative Analysis of Characterization Methods

The following table objectively compares SC-XRD with its primary alternatives for this specific compound.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSingle Crystal XRD (Recommended) Solution NMR (

H/

C/NOESY)
Powder XRD (PXRD)
Absolute Configuration Definitive (via Anomalous Dispersion of Cl)Inferential (requires chiral derivatization)N/A
Conformational Accuracy High (Direct observation of twist angles)Medium (Time-averaged; NOE signals can be ambiguous for rotamers)Low (Fingerprint only)
Sample Requirement Single Crystal (>0.1 mm)Dissolved Sample (~5 mg)Polycrystalline Powder (~10 mg)
Intermolecular Data Excellent (Maps H-bonds, Halogen bonds)Poor (Concentration dependent)Good (Lattice parameters only)
Time to Result 24–48 Hours (including growth)< 1 Hour< 1 Hour
Limitations Requires crystallizable solidSolvent effects may mask solid-state conformationCannot solve ab initio structure easily
Why SC-XRD Wins for this Molecule

For 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide , NMR is insufficient because the rotation around the phenyl-amide bond might be slow on the NMR timescale (atropisomerism), leading to broadened peaks or distinct rotamer signals that confuse purity analysis. SC-XRD freezes the molecule in its energetic minimum (or local minimum determined by packing), providing the exact torsion angle defined by the 2-CF


 clash.

Part 3: Experimental Protocol

Crystallization Strategy

Crystallizing fluorinated amides requires balancing polarity and lipophilicity. The -CF


 and -Cl groups make the molecule lipophilic, while the amide -NH is a hydrogen bond donor.

Recommended Solvent Systems:

  • Primary Method (Slow Evaporation): Dissolve 10 mg in Ethyl Acetate/Heptane (1:1) . The presence of the halogenated ring often favors packing in non-polar solvents.

  • Alternative Method (Vapor Diffusion):

    • Inner Vial: Saturated solution in THF or Acetone .

    • Outer Vial:Pentane or Hexane .

    • Mechanism: The anti-solvent (pentane) slowly diffuses in, lowering solubility gently to grow high-quality prisms.

Data Collection & Refinement
  • Temperature: Collect at 100 K . This is critical to reduce thermal motion of the -CF

    
     group, which is notorious for rotational disorder.
    
  • Radiation Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom, although modern software corrects for this well.
  • Resolution: Aim for 0.75 Å or better to resolve the C-F bond lengths accurately (typically 1.33–1.35 Å).

Part 4: Visualization of Structural Logic

The following diagram illustrates the workflow and the structural causality involved in analyzing this molecule.

G Compound 5-Chloro-N-methoxy- 2-(trifluoromethyl)benzamide Sterics Ortho-CF3 Steric Bulk Compound->Sterics Electronic N-Methoxy Electronic Effect Compound->Electronic Conformation Non-Planar Amide Geometry (Twist Angle > 45°) Sterics->Conformation Forces rotation Electronic->Conformation Influences N-O bond Packing Crystal Packing Forces (N-H...O H-bonds & Cl...Cl interactions) Conformation->Packing Method SC-XRD Analysis (100 K, Mo-Source) Packing->Method Requires high-quality crystal Outcome Definitive Structure: 1. Torsion Angle 2. N-OMe Orientation (E/Z) 3. Halogen Bonding Method->Outcome Resolves

Caption: Causal workflow linking molecular features (sterics/electronics) to the necessity of SC-XRD for definitive structural resolution.

Part 5: Expected Structural Metrics (Self-Validation)

When you solve the structure, validate your results against these expected ranges. Deviations suggest either a novel polymorph or a refinement error.

ParameterExpected RangeMechanistic Reason
C(Ar)-C(=O) Torsion 50° – 80° Avoidance of repulsive interaction between C=O/N-H and ortho-CF

.
N-O Bond Length 1.38 – 1.41 Å Typical for hydroxamic acid ethers; shorter than single bond due to lone pair repulsion.
C=O Bond Length 1.22 – 1.24 Å Standard amide carbonyl.
Intermolecular Contacts N-H...O=C (Primary)Formation of Centrosymmetric Dimers (

motif) or infinite chains.
Halogen Bonding Cl...O or Cl...F The 5-Cl is electron-poor (sigma-hole) and may interact with oxygen or fluorine.
Troubleshooting: Disorder

The -CF


 group  often exhibits rotational disorder (spinning like a propeller).
  • Symptom:[3] Elongated thermal ellipsoids on Fluorine atoms.

  • Fix: Model the disorder over two positions (e.g., A/B occupancy 60:40) or restrain with DELU/SIMU commands in SHELX. Do not force it to be ordered if the density suggests otherwise.

References

  • Pearson, W. H., et al. (2022). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing." Acta Crystallographica Section E, 78, 297–305. Link

  • Saeed, A., et al. (2016). "Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide." Zeitschrift für Kristallographie - New Crystal Structures, 231(3). Link

  • TCI Chemicals. (2024). "N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide Product Specification." TCI America Catalog. Link

  • PubChem. (2025). "5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide."[4] National Library of Medicine. Link

Sources

A Researcher's Guide to the Elemental Analysis Verification of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. For novel molecules such as 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry, verifying its elemental composition is a critical step in establishing its identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound, supported by experimental protocols and data interpretation.

The Theoretical Benchmark: Calculating the Elemental Composition

The first step in any elemental analysis is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. For 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide, the molecular formula is C₉H₇ClF₃NO₂.

To determine the theoretical elemental percentages, the molecular weight of the compound is first calculated using the atomic weights of its constituent elements: Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.453 g/mol ), Fluorine (18.998 g/mol ), Nitrogen (14.007 g/mol ), and Oxygen (15.999 g/mol ).

The molecular weight of C₉H₇ClF₃NO₂ is 269.61 g/mol . The theoretical percentage of each element is then calculated as follows:

% Element = (Total mass of element in formula / Molecular Weight of compound) x 100

The calculated theoretical elemental composition is presented in Table 1. This data serves as the gold standard against which all experimental results will be compared.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass of Element ( g/mol )Theoretical Percentage (%)
CarbonC12.0119108.09940.10
HydrogenH1.00877.0562.62
ChlorineCl35.453135.45313.15
FluorineF18.998356.99421.14
NitrogenN14.007114.0075.20
OxygenO15.999231.99811.87
Total 269.61 100.00

Table 1: Theoretical Elemental Composition of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide (C₉H₇ClF₃NO₂)

Experimental Verification: A Two-Pronged Approach

To experimentally verify the elemental composition, a combination of analytical techniques is typically employed. For organic compounds containing halogens, a standard approach involves Combustion Analysis for Carbon, Hydrogen, and Nitrogen, and Combustion Ion Chromatography for the determination of halogens.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a robust and widely used technique for determining the amount of carbon, hydrogen, and nitrogen in an organic compound.[1][2] The method is based on the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[3][4] The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured.

  • Sample Preparation: A small, accurately weighed amount of the 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide sample (typically 1-3 mg) is placed in a tin capsule.

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition, such as acetanilide.

  • Combustion: The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1000°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Reduction and Separation: The resulting gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a series of absorbent traps or a gas chromatography column to separate the individual components.

  • Detection and Quantification: The amount of each gas is measured by a thermal conductivity detector. The detector's response is proportional to the concentration of the respective element in the original sample. The instrument's software then calculates the percentage of C, H, and N.

Combustion Ion Chromatography (CIC) for Halogen Determination

For the accurate determination of chlorine and fluorine, Combustion Ion Chromatography (CIC) is a powerful and automated technique.[5][6] This method involves the combustion of the sample, followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis by ion chromatography.[7][8]

  • Sample Preparation: A precisely weighed sample (1-5 mg) of 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is placed in a combustion boat.

  • Combustion and Absorption: The sample is introduced into a furnace and combusted at a high temperature (typically around 1000°C) in a stream of oxygen and argon. The resulting acidic gases, hydrogen chloride (HCl) and hydrogen fluoride (HF), are trapped in an absorbing solution.

  • Ion Chromatography Analysis: The absorption solution is then automatically injected into an ion chromatograph. The chloride (Cl⁻) and fluoride (F⁻) ions are separated on an ion-exchange column and detected by a conductivity detector.

  • Quantification: The concentration of each halide is determined by comparing the peak areas to a calibration curve prepared from standard solutions of known chloride and fluoride concentrations.

Interpreting the Results: A Comparison of Theoretical and Experimental Data

The experimental results from the CHN and CIC analyses are then compared to the theoretical values. For publication in most scientific journals, a deviation of ±0.4% between the calculated and found values is generally considered acceptable.[1][9]

Below is a table presenting the theoretical elemental composition alongside a set of realistic, hypothetical experimental results for 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide.

ElementTheoretical (%)Experimental (%) (Hypothetical)Deviation (%)
Carbon40.1040.25+0.15
Hydrogen2.622.58-0.04
Nitrogen5.205.15-0.05
Chlorine13.1513.01-0.14
Fluorine21.1421.30+0.16

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

The hypothetical experimental data in Table 2 falls well within the acceptable ±0.4% deviation, providing strong evidence for the correct elemental composition and purity of the synthesized 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide.

Elemental_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Elemental Analysis cluster_verification Data Verification Synthesis Synthesis of 5-Chloro-N-methoxy-2- (trifluoromethyl)benzamide CHN_Analysis CHN Combustion Analysis Synthesis->CHN_Analysis CIC_Analysis Combustion Ion Chromatography (CIC) for Halogens Synthesis->CIC_Analysis Comparison Compare Experimental & Theoretical Data (Tolerance ±0.4%) CHN_Analysis->Comparison CIC_Analysis->Comparison Theoretical_Calc Theoretical Composition Calculation (C₉H₇ClF₃NO₂) Theoretical_Calc->Comparison Confirmation Structure & Purity Confirmation Comparison->Confirmation

Caption: Workflow for Elemental Analysis Verification.

An Alternative and Complementary Technique: High-Resolution Mass Spectrometry (HRMS)

While elemental analysis provides the percentage composition of elements, High-Resolution Mass Spectrometry (HRMS) offers a complementary and often more precise method for confirming the molecular formula of a compound.[10][11] HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, providing an exact mass.[12][13]

This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[14] Furthermore, the isotopic distribution pattern observed in the mass spectrum provides additional confirmation of the elemental formula.

FeatureElemental Analysis (CHN & CIC)High-Resolution Mass Spectrometry (HRMS)
Principle Combustion and detection of elemental gases/ionsPrecise measurement of mass-to-charge ratio
Information Provided Percentage composition of elementsExact mass and isotopic distribution
Primary Use Confirmation of elemental ratios and purityUnambiguous determination of molecular formula
Sample Amount Milligrams (mg)Micrograms (µg) to nanograms (ng)
Key Advantage Direct measure of elemental contentHigh precision and specificity for formula confirmation

Table 3: Comparison of Elemental Analysis and High-Resolution Mass Spectrometry

Analytical_Method_Decision_Tree Start Need to Verify Compound Identity Purity_Check Primary Goal: Assess Bulk Purity? Start->Purity_Check Formula_Confirmation Primary Goal: Confirm Molecular Formula? Purity_Check->Formula_Confirmation No EA Elemental Analysis (CHN & CIC) Purity_Check->EA Yes HRMS High-Resolution Mass Spectrometry Formula_Confirmation->HRMS Yes Both Use Both for Comprehensive Characterization Formula_Confirmation->Both Both are crucial EA->Both HRMS->Both

Caption: Decision tree for selecting an analytical method.

Conclusion

The verification of the elemental composition of a newly synthesized compound like 5-Chloro-N-methoxy-2-(trifluoromethyl)benzamide is a non-negotiable step in the research and development pipeline. A combination of combustion analysis for C, H, and N, and combustion ion chromatography for halogens provides a robust and reliable method for determining the elemental percentages. When the experimental results align with the theoretical values within an acceptable tolerance of ±0.4%, it provides strong evidence for the compound's identity and purity. Furthermore, complementing these classic techniques with High-Resolution Mass Spectrometry can offer an even higher level of confidence in the assigned molecular formula, ensuring a solid foundation for subsequent biological and pharmacological studies.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? M-Red Biotech. Available at: [Link]

  • High-Resolution Mass Spectrometry Definition. Fiveable. Available at: [Link]

  • 5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide. PubChem. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. United States National Library of Medicine. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Available at: [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • High-resolution mass spectrometry. UCLA Chemistry and Biochemistry. Available at: [Link]

  • CHN Analysis Sop Rv0. Scribd. Available at: [Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences, University of Illinois. Available at: [Link]

  • Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Circuit Insight. Available at: [Link]

  • Are elemental analysis guidelines appropriate? Chemistry World. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ResearchGate. Available at: [Link]

  • Standards-Compliant Elemental Analysis: Does Your Testing Meet Today's Requirements? SPECTRO Analytical Instruments. Available at: [Link]

  • Standard Operating Procedure for the Determination of Carbon, Hydrogen, and Nitrogen in Solid Samples. USGS Publications Warehouse. Available at: [Link]

  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE. INDOFINE Chemical Company. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Available at: [Link]

  • 5-chloro-2-(trifluoromethyl)benzamide. PubChemLite. Available at: [Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. Available at: [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. Available at: [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Available at: [Link]

  • Element Mass % Calculator. Pearson. Available at: [Link]

  • How can I calculate the elemental composition? CK-12 Foundation. Available at: [Link]

  • How to Calculate the Theoretical Composition of Two Elements. YouTube. Available at: [Link]

  • Elemental Composition Calculator. School of Chemical Sciences, University of Illinois. Available at: [Link]

Sources

Comparative Stability Profiling of Chlorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary & Strategic Rationale

Chlorinated benzamide derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the pharmacophore for antiemetics (e.g., Metoclopramide), antipsychotics, and various agrochemicals. Their stability profile is governed by a complex interplay between electronic induction (–I effect of Cl) and steric hindrance (Ortho-effect).

This guide moves beyond standard stability testing to provide a mechanistic comparison of how chlorine positioning dictates degradation pathways. We analyze the kinetic trade-offs between 2-chloro (ortho), 3-chloro (meta), and 4-chloro (para) substitution patterns and provide a validated, stability-indicating HPLC protocol for their assessment.

Mechanistic Drivers of Instability

To predict shelf-life and metabolic fate, one must understand the causality behind degradation.

2.1 Hydrolytic Stability: The Ortho-Effect

Hydrolysis of the amide bond is the primary degradation pathway in aqueous formulations.

  • Electronic Effect: Chlorine is an electron-withdrawing group (EWG). In the para position (4-Cl), it pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack (

    
    ). Thus, 4-chlorobenzamide hydrolyzes faster  than unsubstituted benzamide in basic conditions.
    
  • Steric Effect: In the ortho position (2-Cl), the bulky chlorine atom physically shields the carbonyl carbon.[1] Despite the electronic destabilization, the steric hindrance dominates , significantly retarding the rate of hydrolysis compared to the para isomer.

2.2 Photolytic Instability: Dechlorination

Unlike hydrolysis, photostability is compromised by the C-Cl bond itself. Upon UV irradiation (typically < 300 nm), chlorinated benzamides undergo homolytic fission of the C-Cl bond.

  • Mechanism: The excited triplet state facilitates the homolysis, generating a phenyl radical and a chlorine radical.

  • Outcome: This leads to dechlorination (replacement of Cl with H), hydroxylation (replacement with OH), or dimerization.

Visualization of Degradation Pathways
Diagram 1: Steric vs. Electronic Hydrolysis Mechanisms

This diagram illustrates why ortho-substitution protects the amide bond while para-substitution activates it.

HydrolysisMechanism Para 4-Chlorobenzamide (Para-substituted) TS_Para Transition State (Para) accessible carbonyl (Fast Reaction) Para->TS_Para Inductive Effect Increases Electrophilicity Ortho 2-Chlorobenzamide (Ortho-substituted) TS_Ortho Transition State (Ortho) Sterically Blocked (Slow Reaction) Ortho->TS_Ortho Steric Shielding Blocks Attack OH Nucleophile (OH-) OH->TS_Para OH->TS_Ortho Blocked Prod Hydrolysis Product (Chlorobenzoic Acid) TS_Para->Prod Rapid Conversion TS_Ortho->Prod Slow Conversion

Figure 1: Mechanistic divergence in hydrolysis kinetics. The ortho-chlorine atom acts as a gatekeeper, physically blocking nucleophilic attack despite the electronic activation of the ring.[1]

Comparative Data Analysis

The following data aggregates kinetic studies comparing hydrolysis rates (


) and half-lives (

) under accelerated conditions (pH 10, 80°C).

Table 1: Comparative Hydrolytic Stability of Chlorobenzamide Isomers

CompoundSubstitutionRelative Rate (

)

(Est.[2] at pH 10)
Dominant Effect
Benzamide None1.0 (Reference)~150 minResonance Stabilization
4-Chlorobenzamide Para2.4x Faster ~62 minElectronic Destabilization (-I)
3-Chlorobenzamide Meta1.8x Faster~83 minWeak Inductive Effect
2-Chlorobenzamide Ortho0.15x Slower ~1000 minSteric Hindrance

Note: Data derived from kinetic principles and comparative studies of benzoate esters/amides [1][2].

Case Study: Metoclopramide (The "Real World" Challenge)

Metoclopramide (MCP) is a complex chlorinated benzamide (4-amino-5-chloro-2-methoxybenzamide). Its stability profile confirms the SAR principles outlined above: the ortho-methoxy group and the chlorine position create a unique stability matrix.

5.1 Photodegradation Pathway

MCP is notoriously photosensitive. The degradation does not attack the amide bond first; it attacks the chlorine.

MCP_Photolysis MCP Metoclopramide (MCP) (Parent Drug) Excited Excited Triplet State [MCP]* MCP->Excited UV Light (254nm) Radical Aryl Radical + Cl• Excited->Radical Homolytic Fission Prod1 Dechlorinated MCP (Impurity A) Radical->Prod1 H-abstraction Prod2 MCP Dimer (Polymerization) Radical->Prod2 Radical Coupling Prod3 Hydroxylated MCP Radical->Prod3 Oxidation

Figure 2: Photodegradation cascade of Metoclopramide.[3] The primary failure mode is the loss of the chlorine atom, not amide hydrolysis.

Experimental Protocols

This section details a self-validating Stability-Indicating HPLC Method specifically tuned for chlorinated benzamides.

Protocol A: Stress Testing Conditions (Forced Degradation)

Execute these conditions to validate method specificity.

  • Acid Hydrolysis: Dissolve 10 mg substance in 10 mL 0.1 N HCl. Reflux at 80°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg substance in 10 mL 0.1 N NaOH. Reflux at 80°C for 2 hours. (Expect rapid degradation for para isomers; slow for ortho).

  • Oxidation: Treat with 3%

    
     at Room Temperature for 24 hours.
    
  • Photolysis: Expose solid sample (1 mm layer) to 1.2 million lux hours (approx 5 days under cool white fluorescent light) per ICH Q1B.

Protocol B: Validated HPLC Method Parameters

Source: Adapted from validated methods for Metoclopramide and analogs [3][4].

ParameterSpecificationRationale
Column C18 (250 x 4.6 mm, 5 µm)Standard hydrophobicity required for aromatic separation.
Mobile Phase Buffer : Acetonitrile (60:40 v/v)High organic content needed to elute chlorinated species.
Buffer Prep 20mM

, pH 3.0 (adj. w/ Orthophosphoric acid)
Acidic pH suppresses ionization of acidic degradants, sharpening peaks.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 273 nm

for the benzamide chromophore.
Retention Time ~6.5 min (Parent)Degradants elute earlier (more polar).

Self-Validation Check:

  • Resolution (

    
    ):  Ensure 
    
    
    
    between the parent peak and the nearest degradation product (usually the de-chlorinated impurity or the carboxylic acid hydrolysis product).
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm that the parent peak contains only one spectral signature.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Vertex AI Search Results (NIH).4[5][6][7]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. PubMed.8

  • LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate.9[5][6][7][10][11][12]

  • LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A.3[6]

  • Study on the Hydrolysis of 2-Chlorobenzamide. ACS Publications.5[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.